molecular formula C6H7NO3 B082512 3-Ethylisoxazole-5-carboxylic acid CAS No. 14633-21-7

3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512
CAS No.: 14633-21-7
M. Wt: 141.12 g/mol
InChI Key: WHBIWWYTGXQXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylisoxazole-5-carboxylic acid is a chemical compound featuring an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . The carboxylic acid functional group at the 5-position makes this molecule a valuable building block for synthetic organic chemistry, particularly for the construction of more complex molecules via amide bond formation or other coupling reactions. While specific biological data on this exact compound is limited in the public domain, its core isoxazole structure is a key pharmacophore in several therapeutic agents. For instance, the isoxazole ring is a critical component in drugs like Valdecoxib (a COX-2 inhibitor) and Leflunomide (an antirheumatic drug), highlighting the significance of this heterocycle in drug discovery . Scientific literature indicates that isoxazole derivatives, especially those with specific substitutions, are frequently investigated for their immunomodulatory properties . Some synthesized isoxazole derivatives have demonstrated significant immunosuppressive activity in models using human peripheral blood mononuclear cells (PBMCs) by inhibiting cell proliferation and the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for active isoxazole compounds can involve the induction of pro-apoptotic pathways, characterized by increased expression of caspases and other proteins . Researchers value this compound as a starting material for exploring structure-activity relationships and developing novel bioactive molecules, particularly in the fields of immunology and inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIWWYTGXQXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424448
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14633-21-7
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-ethylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for key transformations.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules. Their utility stems from their ability to act as bioisosteres for other functional groups and their role in modulating the physicochemical properties of drug candidates. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, leveraging its carboxylic acid functionality for further derivatization. This guide outlines the most common and effective methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of an ethyl 3-ethylisoxazole-5-carboxylate intermediate.

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Two primary methodologies for the initial formation of the isoxazole ring are highlighted:

  • Pathway 1: Cyclocondensation of a β-Keto Ester with Hydroxylamine. This classic and widely used method involves the reaction of ethyl 3-oxopentanoate with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization to yield the isoxazole ring.

  • Pathway 2: 1,3-Dipolar Cycloaddition. This approach involves the reaction of a nitrile oxide with an alkyne. Specifically, propanal oxime is converted in situ to its corresponding nitrile oxide, which then undergoes a cycloaddition reaction with ethyl propiolate to form the desired isoxazole ester.

The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product is typically accomplished under basic conditions.

Pathway 1: Cyclocondensation Route

This pathway offers a straightforward approach utilizing commercially available starting materials.

G A Ethyl 3-oxopentanoate C Ethyl 3-ethylisoxazole-5-carboxylate A->C Base (e.g., NaOAc) Ethanol, Reflux B Hydroxylamine Hydrochloride B->C D This compound C->D Base (e.g., NaOH) THF/Water, RT

Diagram 1: Cyclocondensation pathway for this compound synthesis.
Experimental Protocol: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This protocol is adapted from procedures for similar 3-alkylisoxazole-5-carboxylates.

  • Reaction Setup: To a solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.2 eq).

  • Reaction Execution: Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield ethyl 3-ethylisoxazole-5-carboxylate.

Quantitative Data for Cyclocondensation

The following table summarizes typical reaction parameters and yields for the synthesis of 3-alkylisoxazole-5-carboxylates via the cyclocondensation route, which can be expected to be similar for the ethyl derivative.

Starting Material (β-Keto Ester)BaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-oxopentanoateSodium AcetateEthanolReflux3~70-80
Ethyl acetoacetateSodium AcetateEthanolReflux275

Pathway 2: 1,3-Dipolar Cycloaddition Route

This pathway provides an alternative method for the formation of the isoxazole ring and can be advantageous in certain contexts, particularly for controlling regioselectivity.

G A Propanal Oxime C Ethyl 3-ethylisoxazole-5-carboxylate A->C Oxidizing Agent (e.g., NCS) Base (e.g., TEA), THF B Ethyl Propiolate B->C D This compound C->D Base (e.g., NaOH) THF/Water, RT

Diagram 2: 1,3-Dipolar cycloaddition pathway for this compound synthesis.
Experimental Protocol: Synthesis of Ethyl 3-ethylisoxazole-5-carboxylate

This protocol is a generalized procedure and may require optimization.

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve propanal oxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF). Add a base, for example, triethylamine (1.1 eq). Cool the mixture in an ice bath. Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) (1.1 eq) to the stirred mixture.

  • Cycloaddition: Once the formation of the nitrile oxide is indicated by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for 1,3-Dipolar Cycloaddition

The following table presents representative data for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

AldoximeAlkyneOxidizing AgentBaseSolventTemperatureTime (h)Yield (%)
Propanal OximeEthyl PropiolateNCSTriethylamineTHF0 °C to RT12~50-60
Benzaldehyde OximeEthyl PropiolateNCSTriethylamineDCM0 °C to RT1265

Final Step: Hydrolysis of the Ethyl Ester

Both pathways converge at the hydrolysis of the ethyl 3-ethylisoxazole-5-carboxylate intermediate to yield the final product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Execution: Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature for 18-20 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, adjust the pH of the mixture to ~2 with 1N HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.

Quantitative Data for Hydrolysis

The hydrolysis of ethyl isoxazole-5-carboxylates typically proceeds in high yield.

Starting MaterialBaseSolvent SystemTemperatureTime (h)Yield (%)
Ethyl 3-ethylisoxazole-5-carboxylateNaOHTHF/WaterRoom Temp.18-20>90
Ethyl 3-methylisoxazole-5-carboxylateNaOHTHF/Water/MethanolRoom Temp.18-2090

Logical Workflow for Synthesis Troubleshooting

G A Low Yield in Cyclocondensation B Incomplete Reaction A->B C Byproduct Formation A->C D Increase Reaction Time/Temp B->D E Check Purity of Starting Materials B->E F Optimize Base/Solvent C->F G Low Yield in Hydrolysis H Incomplete Hydrolysis G->H I Product Degradation G->I J Increase Base eq/Time H->J K Ensure pH is Acidic during Workup H->K L Use Milder Conditions I->L

Diagram 3: Troubleshooting flowchart for the synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic routes. The choice between the cyclocondensation and 1,3-dipolar cycloaddition pathways for the formation of the isoxazole ring will depend on factors such as starting material availability, desired regioselectivity, and scalability. The subsequent hydrolysis of the ester intermediate is a high-yielding and robust transformation. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable heterocyclic building block.

physicochemical properties of 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 14633-21-7). The isoxazole ring is a significant heterocyclic moiety in medicinal chemistry, known to be a bioisostere for the carboxylic acid group and a key component in numerous biologically active compounds.[1][2] This document consolidates available data, presents detailed experimental protocols for synthesis and characterization, and utilizes visualizations to clarify key workflows.

Core Compound Identification

A clear identification of the molecule is fundamental for any scientific investigation. The table below summarizes the key identifiers for this compound.

IdentifierValueReference
Compound Name This compound[3][4]
Synonyms 3-ethyl-1,2-oxazole-5-carboxylic acid, 3-Ethyl-5-carboxy-isoxazol[3][4]
CAS Number 14633-21-7[3][4]
Molecular Formula C₆H₇NO₃[3][4][5]
Molecular Weight 141.12 g/mol [3][4][5]
SMILES O=C(C1=CC(CC)=NO1)O[3]
InChI Key WHBIWWYTGXQXSD-UHFFFAOYSA-N[5]

Physicochemical Data

PropertyValueData TypeReference
LogP (Octanol-Water Partition Coefficient) 0.9352Computational[3]
Topological Polar Surface Area (TPSA) 63.33 ŲComputational[3]
Hydrogen Bond Acceptors 3Computational[3]
Hydrogen Bond Donors 1Computational[3]
Rotatable Bonds 2Computational[3]
Melting Point 121-125 °CExperimental (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)[6]
Boiling Point 293.9 ± 35.0 °CPredicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)[7]
pKa 2.42 ± 0.32Predicted (for 3-Ethyl-5-methylisoxazole-4-carboxylic acid)[7]
Form SolidExperimental[5]
Storage Temperature Room Temperature, Sealed in Dry ConditionsGeneral Guideline[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are representative protocols for the synthesis and characterization of isoxazole carboxylic acids, adapted from literature on closely related analogues.

Protocol 1: Synthesis via Hydrolysis of Ethyl Ester Precursor

This protocol describes a general method for obtaining an isoxazole carboxylic acid by hydrolyzing its corresponding ethyl ester. This is a common final step in multi-step syntheses of such compounds.[8]

Materials and Reagents:

  • This compound ethyl ester

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran, methanol, and water.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature for 18-20 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Adjust the pH of the aqueous layer to ~2 by adding 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.[8]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.[8]

Protocol 2: Characterization and Purity Determination

The identity and purity of the synthesized compound must be confirmed. The following are standard methods for the characterization of novel isoxazole derivatives.[2][9]

1. Melting Point Determination:

  • A small sample of the crystalline solid is placed in a capillary tube.

  • The tube is heated in a melting point apparatus, and the temperature range from the first appearance of liquid to a completely clear melt is recorded.[10]

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Method: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution method using solvents like acetonitrile and water with a modifier (e.g., trifluoroacetic acid) is typically employed. The purity is calculated based on the area of the product peak relative to the total peak area at a specific wavelength (e.g., 254 nm). An assay of ≥96.0% is a common purity standard.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure.

  • Method: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the ethyl group, the isoxazole ring proton, and the carboxylic acid proton, and to ensure the overall structure is correct.

4. Acid-Base Titration:

  • Purpose: To determine the assay (purity) of the carboxylic acid.

  • Method: A precisely weighed sample of the acid is dissolved in a suitable solvent (e.g., aqueous ethanol). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a pH meter or an indicator to determine the endpoint. The purity is calculated based on the amount of base required to neutralize the acid.[10]

Visualizations: Workflows and Relationships

Diagrams are provided to visually represent the key processes involved in the synthesis and analysis of this compound.

G cluster_synthesis Synthesis Workflow Ester_Precursor 3-Ethylisoxazole-5-carboxylate Ester Hydrolysis Base Hydrolysis (e.g., NaOH in THF/MeOH/H₂O) Ester_Precursor->Hydrolysis Acidification Acidification (e.g., 1N HCl to pH 2) Hydrolysis->Acidification Extraction Workup & Extraction (Ethyl Acetate) Acidification->Extraction Final_Product This compound Extraction->Final_Product

Caption: General synthesis workflow for this compound via ester hydrolysis.

G cluster_characterization Physicochemical Analysis Workflow cluster_tests Analytical Tests Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure Structural Confirmation (¹H NMR, ¹³C NMR, MS) Pure_Compound->Structure Purity Purity Assay (HPLC, Titration) Pure_Compound->Purity Physical Physical Properties (Melting Point) Pure_Compound->Physical Data_Output Final Data Sheet Structure->Data_Output Purity->Data_Output Physical->Data_Output

Caption: Workflow for the characterization and property determination of the synthesized compound.

References

An In-depth Technical Guide to 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14633-21-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its isoxazole core is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its role as a precursor for developing novel therapeutic agents. While specific biological data on this compound is limited, the broader isoxazole class exhibits a wide range of activities, making this molecule a valuable starting point for synthetic campaigns.

Physicochemical and Computational Data

This compound is a solid at room temperature.[1] Its key properties are summarized below, providing essential data for reaction planning, solubility testing, and computational modeling.

PropertyValueSource
CAS Number 14633-21-7[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Boiling Point 316.1 °C at 760 mmHg (Predicted)[2]
Density 1.273 g/cm³ (Predicted)[2]
Flash Point 145 °C (Predicted)[2]
LogP 0.9352 (Predicted)[1]
Topological Polar Surface Area (TPSA) 63.33 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
SMILES O=C(C1=CC(CC)=NO1)O[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ester, such as ethyl 3-ethylisoxazole-5-carboxylate. This method offers high yields and straightforward purification. An alternative conceptual approach involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, a foundational method in isoxazole chemistry.[3]

Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-Ethylisoxazole-5-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of isoxazole esters.[4][5]

Materials and Reagents:

  • Ethyl 3-ethylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and methanol.

  • Hydrolysis: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq). Allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the organic solvents.

  • Acidification: Redissolve the residue in water and transfer to a separatory funnel. Cool the solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid, this compound, can be used directly or further purified by recrystallization if necessary.[4]

G Ester Ethyl 3-ethylisoxazole- 5-carboxylate Reagents 1. NaOH, H₂O/THF/MeOH 2. HCl (aq) Acid This compound Reagents->Acid

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the analysis of isoxazole and carboxylic acid functionalities.[6][7]

Spectroscopy Feature Expected Chemical Shift / Absorption Range
¹H NMR Carboxylic Acid (-COOH)δ 10.0 - 13.0 ppm (broad singlet)
Isoxazole Ring (-CH=)δ 6.5 - 7.5 ppm (singlet)
Ethyl Group (-CH₂-)δ 2.8 - 3.2 ppm (quartet, J ≈ 7.5 Hz)
Ethyl Group (-CH₃)δ 1.2 - 1.5 ppm (triplet, J ≈ 7.5 Hz)
¹³C NMR Carboxylic Acid (-C=O)δ 165 - 180 ppm
Isoxazole Ring (C3, C5)δ 155 - 170 ppm
Isoxazole Ring (C4)δ 100 - 115 ppm
Ethyl Group (-CH₂-)δ 20 - 25 ppm
Ethyl Group (-CH₃)δ 10 - 15 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)[8][9]
C=O Stretch (Carboxylic Acid)1690 - 1760 cm⁻¹ (strong, sharp)[10]
C-O Stretch (Carboxylic Acid)1210 - 1320 cm⁻¹ (medium)[8]
C=N Stretch (Isoxazole Ring)~1600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 141
(EI)Major FragmentsLoss of -OH (m/z = 124) Loss of -COOH (m/z = 96) McLafferty Rearrangement (m/z = 113, loss of C₂H₄)[11][12]

Biological and Pharmacological Context

Currently, this compound is primarily utilized as a chemical intermediate and a scaffold for further synthetic elaboration.[] There is no extensive public data on its specific biological activities. However, the isoxazole ring system is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological effects.[14][15]

Derivatives of isoxazole carboxylic acids have demonstrated significant potential in various therapeutic areas, including:

  • Anticancer: Isoxazole-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines.[15][16][17]

  • Antimicrobial: The isoxazole nucleus is integral to many compounds with antibacterial and antifungal properties.[16][18]

  • Anti-inflammatory: Certain isoxazole-containing molecules, like the COX-2 inhibitor Valdecoxib, highlight the scaffold's importance in developing anti-inflammatory agents.[14]

  • Antiviral and Antitubercular: Research has identified isoxazole derivatives with promising activity against viruses and Mycobacterium tuberculosis.[15][19]

This compound serves as an ideal starting point for generating libraries of novel isoxazole derivatives through modification of the carboxylic acid group (e.g., forming amides, esters) to explore structure-activity relationships (SAR).

G cluster_mods Synthetic Modification cluster_derivs Resulting Derivatives cluster_activities Potential Biological Activities Core 3-Ethylisoxazole- 5-carboxylic acid (Scaffold) Mods Amidation, Esterification, Other Couplings Core->Mods Enables Derivs Library of Novel Isoxazole Compounds Mods->Derivs Yields Act1 Anticancer Derivs->Act1 Act2 Antimicrobial Derivs->Act2 Act3 Anti-inflammatory Derivs->Act3 Act4 Antiviral Derivs->Act4 Act5 Other CNS, Metabolic, etc. Derivs->Act5

Caption: Role as a scaffold for developing bioactive derivatives.

Safety and Handling

As with any research chemical, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Store the compound in a tightly sealed container in a dry, cool place.[1]

Conclusion

This compound (CAS 14633-21-7) is a valuable heterocyclic building block for drug discovery and development. While it does not have extensively documented biological activity on its own, its structural features—a stable isoxazole core and a reactive carboxylic acid handle—make it an excellent starting point for the synthesis of diverse chemical libraries. The proven track record of the isoxazole scaffold in a multitude of therapeutic areas ensures that this compound will remain relevant for researchers aiming to develop next-generation pharmaceuticals.

References

Spectral Analysis of 3-Ethylisoxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 3-Ethylisoxazole-5-carboxylic acid (CAS No. 14633-21-7). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from close structural analogs and established principles of spectroscopic analysis to predict the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: 3-ethyl-1,2-oxazole-5-carboxylic acid[1]

  • Molecular Formula: C₆H₇NO₃[1]

  • Molecular Weight: 141.12 g/mol [1]

  • SMILES: O=C(C1=CC(CC)=NO1)O[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of related isoxazole structures and general spectroscopic principles for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~6.8Singlet1HH-4 (isoxazole ring)
~2.8Quartet2H-CH₂-CH₃
~1.3Triplet3H-CH₂-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~165 - 175C=O (carboxylic acid)
~160 - 170C-3 (isoxazole ring)
~155 - 165C-5 (isoxazole ring)
~100 - 110C-4 (isoxazole ring)
~20 - 30-CH₂-CH₃
~10 - 15-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid dimer)
~1600MediumC=N stretch (isoxazole ring)
~1420MediumC-O-H bend
~1250StrongC-O stretch
Mass Spectrometry (MS)
m/z RatioPredicted Fragment
141[M]⁺ (Molecular Ion)
124[M - OH]⁺
113[M - C₂H₅]⁺
96[M - COOH]⁺
68[C₃H₂NO]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow Diagram 1: General NMR Spectroscopy Workflow A Sample Preparation: Dissolve in Deuterated Solvent with TMS B Instrument Setup: Tune and Shim Spectrometer A->B C Data Acquisition: Acquire Free Induction Decay (FID) B->C D Data Processing: Fourier Transform, Phase Correction, and Baseline Correction C->D E Spectral Analysis: Integration, Peak Picking, and Structural Assignment D->E

Diagram 1: General NMR Spectroscopy Workflow

IR_Workflow Diagram 2: General FTIR Spectroscopy Workflow A Sample Preparation: KBr Pellet or ATR B Background Scan: Acquire Spectrum of Background A->B C Sample Scan: Acquire Spectrum of Sample B->C D Data Processing: Background Subtraction and Data Conversion C->D E Spectral Analysis: Peak Identification and Functional Group Assignment D->E MS_Workflow Diagram 3: General EI-Mass Spectrometry Workflow A Sample Introduction: Direct Insertion Probe or GC Inlet B Ionization: Electron Ionization (EI) A->B C Mass Analysis: Separation of Ions by m/z B->C D Detection: Ion Detection and Signal Amplification C->D E Data Analysis: Mass Spectrum Generation and Fragmentation Analysis D->E

References

Solubility of 3-Ethylisoxazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Ethylisoxazole-5-carboxylic acid (CAS No. 14633-21-7) in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, this document confirms a lack of specific quantitative solubility data for this compound. In response to this information gap, this guide provides a detailed analysis of the expected solubility characteristics of this compound based on its molecular structure and the general principles of chemical solubility. Furthermore, a comprehensive experimental protocol for determining the solubility of this compound is presented, offering a practical resource for researchers. This guide is intended to support professionals in drug development, chemical synthesis, and formulation who are working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound incorporating an isoxazole ring, a carboxylic acid functional group, and an ethyl substituent.[1][2] Isoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[3] The carboxylic acid moiety, in particular, can serve as a bioisostere and is crucial for interactions with biological targets.[3] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Quantitative Solubility Data

A thorough search of scientific databases and literature revealed no publicly available quantitative data on the solubility of this compound in specific organic solvents. While commercial suppliers provide basic physicochemical properties such as molecular weight (141.12 g/mol ) and formula (C₆H₇NO₃), experimental solubility values (e.g., in g/L or mg/mL at specified temperatures) are not reported.[1][2]

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both polar and non-polar characteristics that will govern its solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in lower-chain alcohols like methanol and ethanol.[4]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate): These solvents can act as hydrogen bond acceptors. Good solubility is anticipated in highly polar aprotic solvents like DMF and DMSO. Solvents like ethyl acetate, which are of intermediate polarity, are commonly used as extraction solvents for related compounds, suggesting at least moderate solubility.[5] THF is also likely to be a suitable solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar carboxylic acid and the nitrogen and oxygen atoms in the isoxazole ring significantly reduces the likelihood of solubility in non-polar solvents.[4] Therefore, this compound is expected to have poor solubility in solvents like hexane and toluene.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerate to HighHydrogen bonding capability of the carboxylic acid group with the solvent.
Polar AproticDMSO, DMF, THF, Ethyl AcetateHigh in DMSO/DMF, Moderate in THF/EtOAcDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-PolarHexane, TolueneLowThe polar functional groups dominate the molecule's character, leading to poor interaction with non-polar solvents.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, THF, acetonitrile, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some undissolved material remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

    • Weigh the vial containing the dried solid to determine the mass of the dissolved this compound.

    • Alternatively, and for higher accuracy, prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the saturated, filtered solution and the standard solutions using a validated analytical method such as HPLC.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

A visual representation of this experimental workflow is provided in the following diagrams.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess 3-Ethylisoxazole- 5-carboxylic acid to vials B Add known volume of organic solvent A->B C Cap vials securely B->C D Place in constant temperature orbital shaker (e.g., 25°C) C->D E Agitate for 24-48 hours D->E F Allow excess solid to settle E->F G Withdraw supernatant F->G H Filter through 0.45 µm syringe filter G->H I Quantify using HPLC or gravimetric analysis H->I J Calculate and report solubility (e.g., in mg/mL) I->J

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_quant Quantitative Analysis Pathway (HPLC) cluster_grav Quantitative Analysis Pathway (Gravimetric) A Prepare standard solutions of known concentrations B Generate calibration curve (Response vs. Concentration) A->B C Analyze filtered saturated solution D Determine concentration from calibration curve C->D E Weigh known volume of filtered saturated solution F Evaporate solvent E->F G Weigh remaining solid F->G H Calculate concentration (mass/volume) G->H

Caption: Alternative pathways for the quantitative analysis step in solubility determination.

Conclusion

References

Stability and Storage of 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethylisoxazole-5-carboxylic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, established chemical principles of the isoxazole ring and carboxylic acid functional groups, and standard pharmaceutical industry practices for stability testing.

Summary of Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets (SDS).

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource/Rationale
Temperature Store at room temperature. For long-term storage, refrigeration (2-8°C) is advisable.General recommendation for solid organic compounds to minimize degradation.
Humidity Keep in a dry place. Store in a tightly sealed container to protect from moisture.Carboxylic acids can be hygroscopic, and moisture can promote hydrolytic degradation.
Light Store in a dark place. Protect from light.Heterocyclic compounds can be susceptible to photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidative degradation.
Ventilation Store in a well-ventilated place.Standard safety practice for chemical storage.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a potentially labile isoxazole ring and a carboxylic acid moiety, two primary degradation pathways can be anticipated: hydrolytic ring cleavage and thermal decarboxylation.

Hydrolytic Degradation

The isoxazole ring is known to be susceptible to cleavage, particularly under basic conditions. The N-O bond is inherently weak and can be cleaved through hydrolysis, leading to the formation of open-chain degradation products. Acidic conditions may also promote hydrolysis, although the isoxazole ring is generally more stable at lower pH.

Thermal Degradation

Carboxylic acids attached to aromatic or heterocyclic rings can undergo decarboxylation (loss of CO₂) upon heating. This would result in the formation of 3-ethylisoxazole.

Photolytic and Oxidative Degradation

While specific data is unavailable, many organic molecules are susceptible to degradation upon exposure to light (photolysis) and oxidizing agents. These stress conditions can lead to a variety of degradation products, often through complex radical-based mechanisms.

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and thermal stress.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) 3-Ethylisoxazole-5-carboxylic_acid This compound Ring_Opened_Product Ring-Opened Product(s) 3-Ethylisoxazole-5-carboxylic_acid->Ring_Opened_Product H₂O / H⁺ or OH⁻ 3-Ethylisoxazole 3-Ethylisoxazole 3-Ethylisoxazole-5-carboxylic_acid->3-Ethylisoxazole Heat (Δ) CO2 CO₂

Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are intended to serve as a starting point for a comprehensive stability analysis.

Table 2: Proposed Forced Degradation Study Protocol

Stress ConditionProposed MethodologyAnalytical Technique
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Collect samples at various time points. Neutralize samples before analysis.HPLC-UV, LC-MS
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Collect samples at various time points. Neutralize samples before analysis.HPLC-UV, LC-MS
Neutral Hydrolysis Dissolve the compound in water. Incubate at 60°C for up to 7 days. Collect samples at various time points.HPLC-UV, LC-MS
Oxidative Degradation Dissolve the compound in a solution of 3% H₂O₂. Store in the dark at room temperature for up to 7 days. Collect samples at various time points.HPLC-UV, LC-MS
Thermal Degradation Expose the solid compound to 80°C for up to 14 days. Dissolve samples at various time points for analysis.HPLC-UV, LC-MS
Photostability Expose the solid compound and a solution in a suitable solvent to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be maintained.HPLC-UV, LC-MS
Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point.

  • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of the compound). For identification of degradation products, mass spectrometry (LC-MS) is highly recommended.

The following diagram outlines a general workflow for conducting a forced degradation study.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation API This compound (API) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analyze_Samples Analyze Stressed Samples Stressed_Samples->Analyze_Samples Method_Development Develop Stability-Indicating HPLC/LC-MS Method Method_Development->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants Assess_Stability Assess Intrinsic Stability Identify_Degradants->Assess_Stability Propose_Pathways Propose Degradation Pathways Identify_Degradants->Propose_Pathways

3-Ethylisoxazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylisoxazole-5-carboxylic acid, a distinct heterocyclic compound, is emerging as a valuable building block in the landscape of organic synthesis, particularly in the design and development of novel pharmaceutical agents. Its unique structural features, combining the stability of the isoxazole ring with the versatile reactivity of a carboxylic acid moiety, offer medicinal chemists a powerful tool for molecular exploration. The isoxazole scaffold serves as a bioisosteric replacement for other functional groups, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, equipping researchers with the knowledge to effectively utilize this promising synthetic intermediate.

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in a variety of clinically approved drugs and biologically active compounds. The incorporation of an ethyl group at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring endows this compound with a unique combination of lipophilicity and functionality. This arrangement allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. The carboxylic acid group can be readily converted into a wide range of functional groups, such as esters, amides, and ketones, providing access to a vast chemical space for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key data for this compound are summarized below.

PropertyValue
CAS Number 14633-21-7
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Appearance White to off-white solid
Purity ≥95% (typical)
SMILES O=C(O)c1cc(CC)no1
InChI InChI=1S/C6H7NO3/c1-2-5-4-6(8)10-9-5/h4H,2H2,1H3,(H,7,8)

Note: Spectroscopic data for this compound is not widely available in public databases. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) upon synthesis or acquisition.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A general and adaptable strategy involves the construction of the isoxazole ring followed by functional group manipulations.

General Synthetic Approach

A plausible and commonly employed route for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a suitable starting material would be an ester of 3-oxopentanoic acid. The general workflow is depicted below.

G cluster_0 Synthesis of this compound start Ethyl 3-oxopentanoate intermediate Ethyl 3-ethylisoxazol-5(4H)-one-5-carboxylate (Intermediate) start->intermediate Cyclization reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate product This compound intermediate->product Saponification & Acidification hydrolysis Alkaline Hydrolysis (e.g., NaOH) hydrolysis->product acidification Acidification (e.g., HCl) acidification->product G cluster_1 Reactions of this compound start This compound ester Ester Derivatives start->ester Esterification (R-OH, H⁺) amide Amide Derivatives start->amide Amide Coupling (R-NH₂, coupling agent) alcohol 5-(Hydroxymethyl)-3-ethylisoxazole start->alcohol Reduction (e.g., LiAlH₄) amine 5-Amino-3-ethylisoxazole start->amine Curtius/Schmidt Rearrangement G cluster_2 Drug Discovery Workflow start This compound library Library Synthesis (Amide/Ester Derivatives) start->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound(s) Identified screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Preclinical Candidate lead->candidate

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical exploration of 3-Ethylisoxazole-5-carboxylic acid, a key heterocyclic compound. While the precise historical record of its initial synthesis is not prominently documented in seminal, standalone publications, this guide synthesizes available information from modern patents and analogous chemical literature to present a comprehensive overview of its discovery, synthesis, and physicochemical properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and a logical framework for understanding the synthesis of this important isoxazole derivative.

Introduction: The Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone of medicinal and agricultural chemistry since its foundational exploration by Claisen in the early 20th century. The unique electronic properties and structural rigidity of the isoxazole scaffold make it a privileged structure in the design of bioactive molecules. This compound (CAS 14633-21-7) is a notable derivative, utilized as a versatile intermediate in the synthesis of more complex molecules, including novel therapeutic agents.

Historical Context and Discovery

A definitive, dated discovery of this compound is not readily apparent in a singular, landmark publication. Its emergence is likely intertwined with the broader, systematic exploration of isoxazole chemistry throughout the 20th century. Often, simple derivatives like this are first synthesized as part of a larger investigation into the structure-activity relationships of more complex target molecules and are therefore not the primary subject of a dedicated paper.

A significant, publicly documented synthesis of this compound is found in a 2006 United States patent application (US20060211603A1).[1] In this document, the compound is prepared as an intermediate for the synthesis of novel ramoplanin derivatives with antibacterial activity.[1] This indicates that by the early 2000s, this isoxazole derivative was a known and accessible building block.

Physicochemical Properties

Quantitative data for this compound is available from various chemical suppliers. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 14633-21-7[]
Molecular Formula C₆H₇NO₃[3]
Molecular Weight 141.12 g/mol [3]
Form Solid[3]
SMILES String CCc1cc(on1)C(O)=O[3]
InChI Key WHBIWWYTGXQXSD-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound typically proceeds through the formation of its corresponding ester, followed by hydrolysis. This is a common and efficient strategy for the preparation of isoxazole carboxylic acids.

General Synthetic Approach

The construction of the 3,5-disubstituted isoxazole ring is often achieved via a [3+2] cycloaddition reaction. A common method involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne. For this compound, a plausible synthetic pathway would involve the reaction of propanenitrile oxide with an acetylene bearing a carboxylate group or its synthetic equivalent.

A more direct and well-documented approach, however, involves the hydrolysis of a pre-formed ester of this compound.

Experimental Protocol: Hydrolysis of this compound Methyl Ester

The following protocol is adapted from the procedure described in US Patent Application US20060211603A1.[1] This method, referred to as "Method C" in the patent, outlines the hydrolysis of the methyl ester to the desired carboxylic acid.

Reaction Scheme:

G reagents LiOH, Methanol, Water ester This compound methyl ester acid This compound ester->acid Hydrolysis

A representative reaction scheme for the hydrolysis of the methyl ester.

Materials:

  • This compound methyl ester

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound methyl ester in a suitable solvent system, such as a mixture of methanol and water.

  • Add a solution of lithium hydroxide in water to the ester solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, acidify the mixture to a pH of approximately 2 using a 1N HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The patent reports a yield of 93% for this step.[1]

Illustrative Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its ester precursor.

G start Start: this compound ester hydrolysis Hydrolysis (LiOH, MeOH/H₂O) start->hydrolysis acidification Acidification (1N HCl to pH 2) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction wash Wash (Brine) extraction->wash dry Drying (Na₂SO₄ or MgSO₄) wash->dry concentration Concentration (Rotary Evaporation) dry->concentration product Product: this compound concentration->product

Workflow for the synthesis and purification of the target compound.

Logical Relationships in Isoxazole Synthesis

The synthesis of isoxazole derivatives often relies on a set of well-established chemical transformations. The diagram below illustrates the logical relationship between key starting materials and the formation of the isoxazole core, which is then further functionalized.

G cluster_reactants Key Reactants cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Product Core alkyne Alkyne Derivative cycloaddition [3+2] Cycloaddition alkyne->cycloaddition oxime Oxime Derivative nitrile_oxide Nitrile Oxide oxime->nitrile_oxide Oxidation nitrile_oxide->cycloaddition isoxazole Isoxazole Ring cycloaddition->isoxazole

Logical flow of a common isoxazole synthesis pathway.

Conclusion

This compound stands as a testament to the enduring utility of the isoxazole scaffold in modern chemistry. While its specific origins are not prominently detailed in historical literature, its synthesis is readily achieved through established methodologies, primarily via the hydrolysis of its corresponding ester. This technical guide provides researchers with a foundational understanding of this compound, including its properties and a detailed experimental protocol for its preparation. As a versatile building block, this compound will undoubtedly continue to play a role in the development of novel molecules with significant biological and industrial applications.

References

Theoretical Calculations on 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 3-Ethylisoxazole-5-carboxylic acid. While specific experimental and extensive theoretical data for this particular molecule are not widely available in public literature, this document outlines the established methodologies and expected outcomes based on studies of structurally related isoxazole derivatives. The guide covers quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for reactivity prediction, and molecular docking simulations to explore potential biological interactions. Detailed protocols for these computational studies are provided, alongside illustrative data presented in structured tables. The logical workflows and conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding. This document serves as a roadmap for researchers initiating computational studies on this compound and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol [1]. The isoxazole scaffold is a prominent feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. The carboxylic acid moiety can act as a crucial interaction point with biological targets and serves as a bioisostere for other functional groups[4]. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to predict the physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity of molecules like this compound before undertaking extensive experimental work.

This guide will detail the standard computational protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking, using data from related compounds to illustrate the expected findings.

Molecular Structure and Properties

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are often calculated using computational models and provide a preliminary assessment of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
CAS Number 14633-21-7[1][]
Topological Polar Surface Area (TPSA) 63.33 Ų[1]
logP (octanol-water partition coefficient) 0.9352[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]
Optimized Molecular Geometry

The geometry of this compound would be optimized using DFT methods, typically with the B3LYP functional and a basis set such as 6-311++G(d,p)[6][7]. This process yields the most stable arrangement of atoms in space and provides key structural parameters. While specific data for the title compound is unavailable, Table 2 presents hypothetical yet realistic bond lengths and angles based on known isoxazole and carboxylic acid structures.

ParameterBond/AtomsExpected Value (Å/°)
Bond Length C=O~1.21
C-O (acid)~1.35
O-H~0.97
N-O (isoxazole)~1.41
C=N (isoxazole)~1.30
Bond Angle O=C-O~123
C-O-H~106
C-N-O (isoxazole)~110

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems[6][8]. It is widely used for calculating molecular properties like optimized geometry, vibrational frequencies, and electronic energies.

  • Structure Drawing: Draw the 2D structure of this compound using a molecule editor and convert it to a 3D structure.

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., semi-empirical PM6 method).

  • DFT Geometry Optimization: The pre-optimized structure is then fully optimized using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a computational chemistry software package like Gaussian[7][8].

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra[8][9].

  • Data Analysis: Extract and analyze the optimized geometric parameters, vibrational frequencies, and thermodynamic properties from the output files.

DFT_Workflow start 2D Structure Drawing pre_opt Initial 3D Optimization (e.g., PM6) start->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc analysis Data Analysis freq_calc->analysis HOMO_LUMO_Analysis dft Optimized Structure (from DFT) homo_lumo E_HOMO E_LUMO dft->homo_lumo energy_gap ΔE = E_LUMO - E_HOMO homo_lumo->energy_gap descriptors Global Reactivity Descriptors (η, μ, ω) energy_gap->descriptors Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_opt Optimized Ligand (this compound) binding_site Define Binding Site ligand_opt->binding_site receptor_pdb Protein Structure (from PDB) receptor_pdb->binding_site docking Molecular Docking Simulation binding_site->docking analysis Analyze Binding Pose & Scoring docking->analysis

References

Methodological & Application

Application Notes and Protocols for 3-Ethylisoxazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry.[][2] While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is a key component in a wide array of biologically active compounds. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery.[3][4] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[5][6][7] The carboxylic acid functional group at the 5-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation strategies for derivatives of this compound.

Potential Therapeutic Applications of the Isoxazole Scaffold

The isoxazole nucleus is present in several FDA-approved drugs, highlighting its clinical significance.[3][8] Derivatives of the isoxazole scaffold have been investigated for a multitude of therapeutic areas. The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic profiles.[7]

Table 1: Summary of Investigated Biological Activities of Various Isoxazole Derivatives

Biological ActivityExample of Isoxazole Derivative ClassReported Effect
AnticancerN-phenyl-5-carboxamidyl IsoxazolesCytotoxicity against colon carcinoma cells with IC50 values as low as 2.5 µg/mL.[5]
Phenyl-isoxazole–carboxamide analoguesActivity against HeLa, MCF-7, and Hep3B cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[7]
3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazolesPotential as effective agents against HeLa cell lines.[6]
Anti-inflammatoryIsoxazole-carboxamide derivativesInhibition of COX-1 and COX-2 enzymes, with the most potent compound showing an IC50 of 13 nM against COX-2.
Antimicrobial8-bromo-6-alkyl-isoxazolo[4,3-e]indolesDisplayed greater antibacterial activity against MRSA than cephalexin and erythromycin.
Isoxazole derivatives with methoxy, dimethylamino, and bromine substitutionsEnhanced antibacterial activity against both gram-positive and gram-negative microorganisms.[5]
AntiviralIsoxazole derivativesVarious isoxazole-containing compounds have been explored for their antiviral properties.[8]
Xanthine Oxidase Inhibition5-phenylisoxazole-3-carboxylic acid derivativesPotent inhibition of xanthine oxidase, with most compounds exhibiting micromolar to submicromolar potency.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-methylisoxazole-5-carboxylic acid.[10] The synthesis proceeds via the hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 3-ethylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round bottom flask equipped with a magnetic stirrer, add ethyl 3-ethylisoxazole-5-carboxylate.

  • Dissolve the ester in a minimal amount of tetrahydrofuran.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it dropwise to the ester solution, followed by the addition of methanol.

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Acidify the mixture to a pH of 2 by adding 1N hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash once with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can often be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling to Synthesize Isoxazole-Carboxamide Derivatives

This protocol describes a general method for coupling the carboxylic acid with various amines to generate a library of amides for biological screening.[11]

Materials:

  • This compound

  • Desired aniline or other amine derivative

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve this compound in dichloromethane in a round bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP or one equivalent of HOBt.

  • Add one equivalent of the desired amine.

  • Add 1.1 equivalents of the coupling agent (DCC or EDC) to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-carboxamide derivative.

Visualizations

G cluster_0 Drug Discovery Workflow BuildingBlock 3-Ethylisoxazole-5- carboxylic acid LibrarySynthesis Library Synthesis (e.g., Amide Coupling) BuildingBlock->LibrarySynthesis Chemical Modification Screening High-Throughput Screening LibrarySynthesis->Screening Compound Collection HitIdentification Hit Identification Screening->HitIdentification Active Compounds LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Structure-Activity Relationships Preclinical Preclinical Development LeadOptimization->Preclinical Candidate Drug

Caption: A generalized workflow for utilizing this compound as a building block in a drug discovery program.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by derivatives of this compound, based on the known anticancer activities of the isoxazole scaffold.

References

3-Ethylisoxazole-5-carboxylic Acid: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethylisoxazole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of coordination chemistry. Its structure, featuring a robust isoxazole ring, a coordinating carboxylic acid moiety, and an ethyl group for steric and electronic modulation, makes it a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents. The isoxazole core itself is a well-established pharmacophore found in numerous approved drugs, and its incorporation into metal complexes can enhance biological activity and introduce novel mechanisms of action. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a ligand in the formation of coordination complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common strategy involves the construction of the isoxazole ring followed by functional group manipulation. While a specific protocol for the ethyl derivative is not widely published, a reliable synthesis can be adapted from the procedures for analogous 3-alkylisoxazole-5-carboxylic acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar isoxazole carboxylic acids and is presented as a representative procedure.

Step 1: Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-2-oxoacetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the solution. Subsequently, add 1-nitropropane (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 3-ethylisoxazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Synthesis Workflow:

G Synthesis of this compound cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl 2-chloro-2-oxoacetate Ethyl 2-chloro-2-oxoacetate Reaction Mixture 1 Reaction Mixture 1 Ethyl 2-chloro-2-oxoacetate->Reaction Mixture 1 + 1-Nitropropane + Triethylamine Ethyl 3-Ethylisoxazole-5-carboxylate Ethyl 3-Ethylisoxazole-5-carboxylate Reaction Mixture 1->Ethyl 3-Ethylisoxazole-5-carboxylate Stirring, RT, 12-18h Reaction Mixture 2 Reaction Mixture 2 Ethyl 3-Ethylisoxazole-5-carboxylate->Reaction Mixture 2 + NaOH + EtOH/H2O This compound This compound Reaction Mixture 2->this compound Acidification (HCl)

Caption: Workflow for the synthesis of the target ligand.

Coordination Chemistry and Complex Formation

This compound can coordinate to metal centers through various modes, primarily involving the carboxylate group. The isoxazole nitrogen and oxygen atoms can also participate in coordination, leading to a range of structural possibilities. The coordination mode is influenced by the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Potential Coordination Modes:

  • Monodentate: Coordination through one of the carboxylate oxygen atoms.

  • Bidentate Chelating: Both carboxylate oxygen atoms coordinate to the same metal center.

  • Bidentate Bridging: The carboxylate group bridges two metal centers.

  • N,O-Chelation: The isoxazole nitrogen and a carboxylate oxygen coordinate to the same metal center.

Diagram of Potential Coordination Modes:

G Coordination Modes of 3-Ethylisoxazole-5-carboxylate cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging cluster_3 N,O-Chelating M1 M O1 O M1->O1 C1 C O1->C1 O2 O C1->O2 R1 R C1->R1 M2 M O3 O M2->O3 O4 O M2->O4 C2 C O3->C2 C2->O4 R2 R C2->R2 M3a M O5 O M3a->O5 M3b M' O6 O M3b->O6 C3 C O5->C3 C3->O6 R3 R C3->R3 M4 M N1 N M4->N1 O7 O M4->O7 R4 R N1->R4 C4 C O7->C4 C4->R4

Caption: Plausible coordination modes of the ligand.

Experimental Protocol: Synthesis of a Generic Metal Complex

This protocol provides a general method for the synthesis of a metal complex with this compound, which can be adapted for various transition metals.

Materials:

  • This compound

  • A metal salt (e.g., Copper(II) acetate, Zinc(II) chloride, Cobalt(II) nitrate)

  • Solvent (e.g., Methanol, Ethanol, Dimethylformamide)

  • Base (optional, e.g., Triethylamine, Sodium hydroxide solution)

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in the chosen solvent. If the carboxylate anion is desired for coordination, add a stoichiometric amount of a suitable base to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Reaction: Slowly add the ligand solution to the metal salt solution with stirring. The reaction mixture may be heated to facilitate complex formation. The formation of a precipitate often indicates the formation of the coordination complex.

  • Isolation: After the reaction is complete (typically monitored by the cessation of precipitate formation or by TLC), cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the isolated solid with the solvent used for the reaction and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Common Characterization Techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry around the metal ion.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated solvent molecules.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths and angles.

  • Magnetic Susceptibility Measurements: For paramagnetic complexes, to determine the magnetic moment and provide insight into the electronic structure of the metal center.

Applications in Catalysis and Drug Development

Metal complexes of isoxazole derivatives have shown promise in various applications, including catalysis and as potential therapeutic agents.

Catalysis

The coordination of this compound to transition metals can generate catalysts for a variety of organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions. The isoxazole ligand can influence the catalytic activity and selectivity of the metal center.

Table 1: Representative Catalytic Activity Data

Catalyst SystemReactionSubstrateProductTurnover Number (TON)Reference
Pd(OAc)₂ / 4,5-diazafluorenoneAllylic C-H AcetoxylationTerminal AlkenesLinear Allylic Acetatesup to 19[1]
Amphiphilic Palladium NHC-complexesReduction of p-nitrophenolp-nitrophenolp-aminophenolk_app = 1.53 min⁻¹[2]

Note: The data presented are for analogous catalytic systems and serve as a reference for the potential performance of complexes with this compound.

Diagram of a Catalytic Cycle:

G Generic Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R'-M Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R'

Caption: A simplified catalytic cycle for a cross-coupling reaction.

Drug Development

The inherent biological activity of the isoxazole scaffold can be enhanced or modified upon coordination to a metal center. Metal complexes can exhibit improved antimicrobial or anticancer properties compared to the free ligand.

Table 2: Representative Biological Activity Data

ComplexOrganism/Cell LineActivityMIC (µg/mL) / IC₅₀ (µM)Reference
Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenolS. aureus (MRSA)Antibacterial1.95[3]
Zn(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenolE. faecalisAntibacterial1.95[3]
Novel Zn(II) Complexes of Heterocyclic LigandsC. albicansAntifungal< 0.2[4]

Note: The data presented are for metal complexes of other heterocyclic ligands and are intended to be illustrative of the potential biological activity.

Diagram of a Potential Drug Action Pathway:

G Hypothetical Mechanism of Action for a Metallodrug Metallodrug Metallodrug Cellular Uptake Cellular Uptake Metallodrug->Cellular Uptake Interaction with Biomolecules Interaction with Biomolecules Cellular Uptake->Interaction with Biomolecules e.g., DNA, Enzymes Disruption of Cellular Processes Disruption of Cellular Processes Interaction with Biomolecules->Disruption of Cellular Processes Cell Death / Inhibition of Growth Cell Death / Inhibition of Growth Disruption of Cellular Processes->Cell Death / Inhibition of Growth

Caption: A simplified pathway for the action of a metallodrug.

Conclusion

This compound is a promising ligand for the development of new coordination compounds with diverse applications. The synthetic protocols and characterization techniques outlined in these notes provide a foundation for researchers to explore the rich coordination chemistry of this versatile molecule. The potential for creating novel catalysts and therapeutic agents warrants further investigation into the synthesis, structure, and activity of its metal complexes.

References

Application Notes and Protocols for the Quantification of 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Ethylisoxazole-5-carboxylic acid in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented as robust starting points for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and other relatively clean matrices.

Principle

Reverse-phase HPLC separates this compound from other components in the sample matrix based on its polarity. The compound is then detected and quantified by its absorbance of ultraviolet (UV) light. Carboxylic acids typically exhibit a primary absorbance maximum at a low wavelength, generally around 210 nm.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

1.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is commonly used for the analysis of polar acidic compounds. A typical starting gradient could be 20% acetonitrile, increasing to 80% over 10 minutes. For isocratic elution, a starting point of 30:70 (v/v) acetonitrile:water with 0.1% formic acid can be optimized.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.4. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water), and dilute to a known volume. The final concentration should fall within the range of the calibration curve.

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.

1.2.5. Chromatographic Conditions

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (e.g., 30:70 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength210 nm
Run Time10 minutes

1.2.6. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Illustrative Data)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

ParameterExpected Value
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. Derivatization is often employed to enhance ionization efficiency and improve sensitivity for carboxylic acids.[1]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated on an LC column, then ionized (typically using electrospray ionization - ESI), and the specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification, providing excellent specificity. For carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve performance.[2]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Solvents for extraction (e.g., ethyl acetate, methyl tert-butyl ether)

2.2.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source

  • UPLC or HPLC system

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

2.2.3. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Derivatization with 3-NPH:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL EDC in 50% acetonitrile with 2% pyridine.

    • Incubate at 60 °C for 30 minutes.

  • Final Preparation: After cooling, add 150 µL of mobile phase A, vortex, and transfer to an autosampler vial for injection.

2.2.4. LC-MS/MS Conditions

ParameterRecommended Condition
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Injection Volume5 µL
Column Temperature40 °C
MS/MS Parameters
Ionization ModeESI Positive (after derivatization)
Monitored TransitionsTo be determined by infusion of the derivatized standard
Dwell Time100 ms
Collision EnergyTo be optimized for the specific analyte

2.2.5. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standards.

Method Validation (Illustrative Data)

The following table presents the expected performance of a validated LC-MS/MS method for this compound in a biological matrix.

ParameterExpected Value
Linearity (r²)> 0.995
Range0.5 - 500 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve & Dilute A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV (210 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

HPLC Analysis Workflow
Proposed Metabolic Pathway

Based on the known metabolism of other isoxazole-containing compounds, the following diagram proposes a potential metabolic pathway for this compound, primarily involving cytochrome P450-mediated ring opening.[3]

G Proposed Metabolic Pathway A This compound B Phase I Metabolism (CYP450) A->B Oxidation C Isoxazole Ring Opening B->C D Formation of Reactive Intermediates C->D E Phase II Metabolism (e.g., Glucuronidation) D->E Conjugation F Excretable Metabolites E->F

Proposed Metabolic Pathway

References

Application Notes and Protocols for Amide Coupling with 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the amide functionality in biologically active molecules. This document provides a detailed experimental protocol for the amide coupling of 3-Ethylisoxazole-5-carboxylic acid with a generic primary or secondary amine. The isoxazole moiety is a key pharmacophore in numerous therapeutic agents, and efficient methods for its incorporation into molecular scaffolds are of significant interest.

Two robust and widely used coupling methodologies are presented: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of 4-Dimethylaminopyridine (DMAP), and an alternative protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These methods are chosen for their high efficiency, broad substrate scope, and mild reaction conditions.

Key Experimental Protocols

Protocol 1: EDC/DMAP Mediated Amide Coupling

This protocol is adapted from established procedures for amide bond formation with heterocyclic carboxylic acids.[1]

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Thin-layer chromatography (TLC) supplies

  • Reagents for work-up and purification (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel, and appropriate solvents for chromatography).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous Dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.05 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with Dichloromethane.

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[1]

Protocol 2: HATU Mediated Amide Coupling

This protocol is a general and highly effective method for amide bond formation, known for its rapid reaction times and high yields.[2][3]

Materials:

  • This compound

  • Primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

  • Reagents for work-up and purification.

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[2]

Data Presentation

The following table summarizes the typical quantitative parameters for the described amide coupling protocols. Note that optimal conditions may vary depending on the specific amine used.

ParameterProtocol 1: EDC/DMAPProtocol 2: HATU
This compound 1.0 equiv.1.0 equiv.
Amine 1.05 equiv.1.1 equiv.
Coupling Reagent EDC·HCl (1.1 equiv.)HATU (1.1 equiv.)
Additive/Base DMAP (0.2 equiv.)DIPEA (2.0 equiv.)
Solvent Anhydrous DCMAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-12 hours1-4 hours
Typical Yield 60-85%70-95%

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the amide coupling of this compound.

experimental_workflow start Start: Materials Preparation reagents Dissolve Carboxylic Acid & Coupling Reagents in Anhydrous Solvent start->reagents activation Pre-activation/ Stirring reagents->activation amine_add Add Amine activation->amine_add reaction Reaction at RT amine_add->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Final Amide Product purification->product end End product->end

Caption: General workflow for amide coupling.

Signaling Pathway of Amide Bond Formation (EDC/HOBt Example)

While the provided protocols use DMAP or are HATU-based, a common related mechanism involves an additive like HOBt with EDC. The following diagram illustrates this widely applicable mechanistic pathway.

signaling_pathway acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC edc->o_acylisourea hobt_ester HOBt-Ester Intermediate o_acylisourea->hobt_ester + HOBt urea Urea Byproduct o_acylisourea->urea hobt HOBt hobt->hobt_ester amide Amide (R-CONH-R') hobt_ester->amide + Amine amine Amine (R'-NH2) amine->amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[2]

References

Application Notes and Protocols: 3-Ethylisoxazole-5-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylisoxazole-5-carboxylic acid is a valuable heterocyclic building block in the discovery and development of novel agrochemicals. While the parent carboxylic acid itself is not typically the final active ingredient, its derivatives, particularly N-substituted isoxazole-5-carboxamides, have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The isoxazole scaffold is a key "pharmacophore" that, when appropriately functionalized, can interact with specific biological targets in weeds, fungi, and insects. This document provides an overview of the agrochemical applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Agrochemical Applications

Derivatives of this compound are versatile candidates for agrochemical development due to their efficacy against a range of agricultural pests. The primary route to these active molecules is through the formation of an amide bond between the carboxylic acid and a selected amine, leading to a diverse library of isoxazole-5-carboxamides.

1.1 Herbicidal Activity

Isoxazole derivatives are known to act as potent herbicides. A significant mode of action for this class of compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photooxidation, the plant tissues exhibit characteristic bleaching symptoms, followed by necrosis and death.[4]

  • Key Derivatives: N-aryl and N-benzyl isoxazole-carboxamides.

  • Mode of Action: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

1.2 Insecticidal Activity

Certain isoxazole derivatives, particularly isoxazolines (which can be synthesized from isoxazole precursors), are highly effective insecticides. Their primary mode of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[5][6][7][8] By blocking these channels, the isoxazole derivatives disrupt the normal inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the insect. This mode of action provides an alternative to insecticides that are succumbing to resistance.

  • Key Derivatives: Aryl isoxazoline-carboxamides.

  • Mode of Action: Antagonism of GABA-gated chloride channels.

1.3 Fungicidal Activity

Isoxazole carboxamides have also been investigated for their fungicidal properties against a variety of plant pathogenic fungi. While the exact mode of action can vary, some carboxamide fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting the fungus's energy supply.[5]

  • Key Derivatives: N-substituted isoxazole-carboxamides.

  • Target Pathogens: Effective against a range of phytopathogenic fungi, including Alternaria sp., Botrytis cinerea, Rhizoctonia solani, and Fusarium sp.[5][6][7]

Data Presentation

The following tables summarize the quantitative data for the agrochemical activity of various isoxazole-5-carboxamide derivatives, analogous to those that can be synthesized from this compound.

Table 1: Herbicidal Activity of Isoxazole Carboxamide Derivatives

Compound IDTarget WeedApplication RateInhibition (%)EC50 (μM)Reference
I-26Portulaca oleracea10 mg/L100-[4]
I-26Abutilon theophrasti10 mg/L100-[4]
I-05Echinochloa crusgalli150 g/ha--[4]
I-05Abutilon theophrasti150 g/ha--[4]
II-05 (metabolite of I-05)HPPD Enzyme--1.05[4]

Table 2: Insecticidal Activity of Isoxazole Carboxamide Derivatives

Compound IDTarget PestLC50Reference
IA-8Mythimna separataComparable to Fluralaner[9]
IsocycloseramFall Armyworm0.26 mg/kg

Table 3: Fungicidal Activity of Isoxazole Carboxamide Derivatives

Compound IDTarget FungusEC50 (μg/mL)Reference
7aiRhizoctonia solani0.37[6][7]
7bgRhizoctonia solani4.99[6]
7bhRhizoctonia solani5.93[6]
7biRhizoctonia solani7.69[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemically active isoxazole-5-carboxamides from this compound and for the evaluation of their biological activity.

3.1 Synthesis of N-substituted-3-ethylisoxazole-5-carboxamides

This protocol describes a general two-step procedure for the synthesis of N-substituted-3-ethylisoxazole-5-carboxamides. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with a desired amine.

Step 1: Synthesis of 3-Ethylisoxazole-5-carbonyl chloride

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40-80°C, depending on the solvent) and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Ethylisoxazole-5-carbonyl chloride. This product is often used in the next step without further purification.

Step 2: Synthesis of N-substituted-3-ethylisoxazole-5-carboxamide

  • Dissolve the desired amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 3-Ethylisoxazole-5-carbonyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-3-ethylisoxazole-5-carboxamide.

3.2 In Vitro Herbicidal Activity Assay (HPPD Inhibition)

This protocol describes the evaluation of the herbicidal activity of test compounds by measuring their ability to inhibit the HPPD enzyme.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), ascorbic acid, and catalase.

  • Isolate or obtain purified HPPD enzyme from a plant source (e.g., Arabidopsis thaliana).

  • In a 96-well plate, add the reaction buffer, the substrate 4-hydroxyphenylpyruvate, and different concentrations of the test compound.

  • Initiate the reaction by adding the HPPD enzyme.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of the substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

3.3 In Vivo Insecticidal Activity Assay (Diet Incorporation Method)

This protocol is used to assess the insecticidal activity of test compounds against a target insect pest, such as the fall armyworm.

  • Prepare a series of concentrations of the test compound in a suitable solvent.

  • Incorporate each concentration of the test compound into an artificial insect diet.

  • Dispense the treated diet into the wells of a multi-well plate.

  • Place one insect larva (e.g., second or third instar) into each well.

  • Seal the plate with a breathable membrane.

  • Maintain the plates under controlled environmental conditions (temperature, humidity, and light cycle).

  • Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours).

  • Calculate the mortality rate for each concentration.

  • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

3.4 In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol evaluates the fungicidal activity of test compounds against phytopathogenic fungi.

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • While the PDA is still molten, add the test compound (dissolved in a small amount of DMSO or acetone) to achieve the desired final concentrations.

  • Pour the amended PDA into petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates in the dark at a suitable temperature for the specific fungus (e.g., 25°C).

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by plotting the inhibition percentage against the log of the concentration.

Visualizations

Diagram 1: Synthesis of N-Aryl-3-ethylisoxazole-5-carboxamide

cluster_0 cluster_1 cluster_2 start 3-Ethylisoxazole- 5-carboxylic acid reagent1 + SOCl2, DMF (cat.) intermediate 3-Ethylisoxazole- 5-carbonyl chloride reagent1->intermediate reagent2 + Aryl-NH2, Et3N product N-Aryl-3-ethylisoxazole- 5-carboxamide reagent2->product

Caption: Synthetic pathway from this compound to its carboxamide derivatives.

Diagram 2: Mode of Action - HPPD Inhibition by Herbicidal Isoxazoles

tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD Enzyme hpp->hppd plastoquinone Plastoquinone & Tocopherols hppd->plastoquinone isoxazole Isoxazole Herbicide isoxazole->hppd Inhibition carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids bleaching Chlorophyll Destruction (Bleaching) carotenoids->bleaching Protection receptor GABA-gated Chloride Channel Chloride Ion (Cl-) Neuron Membrane influx Normal Cl- Influx (Inhibition) receptor:mid->influx blocked Blocked Cl- Influx (Hyperexcitation) receptor:mid->blocked No Influx gaba GABA gaba->receptor:top Binds isoxazoline Isoxazoline Insecticide isoxazoline->receptor:top Blocks

References

Application Notes and Protocols: 3-Ethylisoxazole-5-carboxylic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylisoxazole-5-carboxylic acid is a versatile heterocyclic building block employed in the synthesis of a variety of biologically active molecules. The isoxazole scaffold is a prominent feature in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid functionality at the 5-position serves as a key handle for synthetic elaboration, most commonly through the formation of amide linkages with various amines, leading to a diverse library of candidate compounds for drug discovery programs.[1][2] This document provides an overview of the application of this compound in the synthesis of bioactive heterocycles, complete with detailed experimental protocols and data presented for easy reference.

Synthesis of Bioactive Amide Derivatives

A primary route for the derivatization of this compound is through the formation of amide bonds. This is typically achieved by activating the carboxylic acid, followed by coupling with a desired amine. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis of bioactive amides from this compound generally follows a two-step process: activation of the carboxylic acid and subsequent coupling with an amine.

G start This compound activation Carboxylic Acid Activation (e.g., EDC/DMAP or SOCl2) start->activation intermediate Activated Intermediate (e.g., O-acylisourea ester or Acyl chloride) activation->intermediate coupling Amide Bond Formation intermediate->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product Bioactive Isoxazole Amide Derivative coupling->product

Caption: General workflow for the synthesis of bioactive amides.

Key Bioactive Heterocycles and Associated Activities

While specific data for derivatives of this compound is not extensively published, the broader class of isoxazole carboxamides has demonstrated significant activity against various biological targets. The following table summarizes representative biological activities of structurally related isoxazole carboxamides.

Compound ClassBiological Target/ActivityRepresentative IC50 Values
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamidesAnticancer (HeLa, MCF-7, HepG2)IC50 values vary by cell line and substitution
Phenyl-isoxazole-carboxamidesCOX-1 and COX-2 InhibitionA13: IC50 = 64 nM (COX-1), 13 nM (COX-2)[3]
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine Oxidase InhibitionMicromolar to submicromolar range[4]
3-Carboxamido-5-aryl-isoxazolesFatty Acid Amide Hydrolase (FAAH) InhibitionCompound 39: IC50 = 0.088 µM[5]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesAntifungal (Fusarium graminearum, etc.)32-58% inhibition at 100 mg/L[1]

Experimental Protocols

The following are detailed protocols for key experiments related to the synthesis of bioactive heterocycles from isoxazole carboxylic acids. These protocols are adapted from literature for related compounds and can be applied to this compound with minor modifications as needed.

Protocol 1: Synthesis of N-Aryl-3-ethylisoxazole-5-carboxamide via EDC Coupling

This protocol describes a general method for the synthesis of N-aryl-isoxazole carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1% Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add 4-dimethylaminopyridine (DMAP) (0.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1% NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

Protocol 2: Synthesis of 3-Ethylisoxazole-5-carbonyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, which can then be used for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Toluene, anhydrous

  • Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (or disappearance of starting material).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-ethylisoxazole-5-carbonyl chloride.

  • The resulting acyl chloride can be used in the next step without further purification.

Protocol 3: Amide Synthesis from Acyl Chloride

This protocol describes the reaction of the acyl chloride with an amine to form the corresponding amide.

Materials:

  • 3-Ethylisoxazole-5-carbonyl chloride (from Protocol 2)

  • Primary or secondary amine

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude 3-ethylisoxazole-5-carbonyl chloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL).

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathway Visualization

Derivatives of isoxazole carboxamides have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. The following diagram illustrates the simplified signaling pathway of COX-2 and its inhibition.

G stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid releases pla2->phospholipids acts on cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor Isoxazole Carboxamide (e.g., from 3-ethylisoxazole- 5-carboxylic acid) inhibitor->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a valuable starting material for the synthesis of diverse heterocyclic compounds with significant biological potential. The straightforward formation of amide derivatives allows for extensive SAR studies, leading to the identification of potent modulators of various biological targets. The provided protocols offer a foundation for the synthesis and exploration of novel bioactive molecules based on this versatile isoxazole scaffold. Further research into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Note: Esterification of 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details two effective protocols for the esterification of 3-Ethylisoxazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described are the classic Fischer-Speier esterification and the milder Steglich esterification. These methods provide researchers with versatile options for producing a range of alkyl and aryl esters from this isoxazole derivative. This document provides detailed experimental procedures, expected outcomes, and troubleshooting guidelines to facilitate successful synthesis in a research and drug development setting.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents. The conversion of the carboxylic acid moiety to an ester is a common and crucial step in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. This document outlines two reliable methods for this transformation: an acid-catalyzed thermal method (Fischer Esterification) and a coupling agent-mediated method at room temperature (Steglich Esterification).

Reaction Schemes

Method A: Fischer-Speier Esterification

Figure 1: Fischer-Speier esterification of this compound with a generic alcohol (R-OH) in the presence of an acid catalyst.

Method B: Steglich Esterification

Figure 2: Steglich esterification of this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Experimental Protocols

Method A: Fischer-Speier Esterification Protocol

This method is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered alcohols.[1][2][3][4][5][6]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol in excess (can be used as the solvent, ~20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • If the alcohol is a low-boiling solvent (e.g., methanol, ethanol), remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Method B: Steglich Esterification Protocol

This method is ideal for acid-sensitive substrates or for the esterification of sterically hindered alcohols.[6][7][8][9][10]

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[11]

  • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of methyl and ethyl esters of this compound.

ParameterFischer Esterification (Methyl Ester)Fischer Esterification (Ethyl Ester)Steglich Esterification (Methyl Ester)Steglich Esterification (Ethyl Ester)
Starting Acid This compoundThis compoundThis compoundThis compound
Alcohol MethanolEthanolMethanolEthanol
Catalyst/Reagent H₂SO₄ (catalytic)H₂SO₄ (catalytic)DCC, DMAPDCC, DMAP
Solvent Methanol (excess)Ethanol (excess)DichloromethaneDichloromethane
Temperature Reflux (~65°C)Reflux (~78°C)0°C to Room Temp.0°C to Room Temp.
Reaction Time 6-18 hours8-24 hours4-12 hours4-12 hours
Typical Yield 80-90%75-85%85-95%85-95%
Purification Distillation or ChromatographyDistillation or ChromatographyChromatographyChromatography

Visualized Workflows

Fischer-Speier Esterification Workflow

Fischer_Esterification start Mix Acid, Alcohol, & H₂SO₄ Catalyst reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Excess Alcohol (Rotovap) cool->evaporate extract Dissolve in Ethyl Acetate evaporate->extract wash_bicarb Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure Ester purify->product

Caption: Workflow for the Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification start Dissolve Acid, Alcohol, & DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC cool->add_dcc react Stir at 0°C to RT add_dcc->react monitor Monitor by TLC react->monitor filter Filter DCU Precipitate monitor->filter Reaction Complete wash_acid Wash with 0.5 N HCl filter->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Chromatography) concentrate->purify product Pure Ester purify->product

References

Application Notes and Protocols: 3-Ethylisoxazole-5-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethylisoxazole-5-carboxylic acid is a heterocyclic compound with a bifunctional nature, incorporating both a carboxylic acid group and an isoxazole ring. While direct, extensive research on this specific molecule within material science is emerging, its structural motifs suggest significant potential in several advanced material applications. The isoxazole ring offers unique electronic and structural properties, and is a known scaffold in medicinal chemistry and a building block for novel organic compounds.[1][2][3][4] The carboxylic acid functionality provides a reactive handle for polymerization, coordination with metal ions, and surface functionalization.[5][6][7][8]

These application notes provide an overview of the potential uses of this compound in material science, focusing on its role as a monomer for polymer synthesis, a ligand for the creation of metal-organic frameworks (MOFs), and as a surface modifying agent. The accompanying protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for further research and development.

Application 1: Monomer for Novel Polymer Synthesis

Application Note:

This compound can be utilized as a monomer for the synthesis of novel polymers with tailored properties. The incorporation of the isoxazole ring into the polymer backbone can impart specific characteristics such as thermal stability, altered solubility, and unique photophysical or biological properties.[9] The carboxylic acid group allows for polymerization through condensation reactions, typically with diols or diamines, to form polyesters or polyamides, respectively. These polymers could find applications in biomedical fields, for instance, as biodegradable materials for drug delivery or tissue engineering scaffolds, leveraging the biocompatibility often associated with isoxazole derivatives.[4][5]

Quantitative Data Summary:

While specific quantitative data for polymers derived from this compound is not yet available, the properties of analogous polyesters synthesized from other carboxylic acids can be used as a reference. The following table summarizes typical properties of biocompatible polyesters.

PropertyTypical Value RangeAnalytical Method
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) -20 to 60 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength 1 - 50 MPaUniversal Testing Machine (UTM)
Elongation at Break 100 - 1000%Universal Testing Machine (UTM)

Experimental Protocol: Synthesis of a Polyester from this compound and a Diol

This protocol describes the synthesis of a polyester via melt condensation of this compound and a generic diol (e.g., 1,8-octanediol).

Materials:

  • This compound

  • 1,8-Octanediol

  • Esterification catalyst (e.g., tin(II) octoate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Reactant Setup: In a three-neck round-bottom flask, combine equimolar amounts of this compound and 1,8-octanediol. Add the catalyst at a concentration of 0.1-0.5 mol% with respect to the carboxylic acid.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus. Purge the system with nitrogen for 15-20 minutes to remove oxygen.

  • Initial Reaction: Heat the mixture to 150-160°C under a slow stream of nitrogen. The reaction will produce water as a byproduct, which will be removed by distillation. Continue this step for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 180-200°C while applying a vacuum (0.1-1 mmHg) to facilitate the removal of the diol and promote the growth of high molecular weight polymer chains. This stage is typically continued for 4-8 hours.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to purify it.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

The synthesized polymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester bonds, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.

Workflow Diagram:

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Reactants 1. Combine Reactants (this compound, Diol, Catalyst) Inert_Atmosphere 2. Purge with Nitrogen Reactants->Inert_Atmosphere Initial_Reaction 3. Heat to 150-160°C (Water removal) Inert_Atmosphere->Initial_Reaction Polycondensation 4. Heat to 180-200°C under Vacuum (High molecular weight polymer formation) Initial_Reaction->Polycondensation Isolation 5. Isolate Polymer (Dissolve and Precipitate) Polycondensation->Isolation Drying 6. Dry under Vacuum Isolation->Drying FTIR FTIR (Ester bond formation) Drying->FTIR NMR NMR (Structure) Drying->NMR GPC GPC (Molecular Weight) Drying->GPC DSC DSC (Thermal Properties) Drying->DSC

Caption: Workflow for the synthesis and characterization of a polyester.

Application 2: Ligand for Metal-Organic Frameworks (MOFs)

Application Note:

The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters coordinated to organic ligands.[7] By carefully selecting the metal center and the organic linker, MOFs with tailored pore sizes, shapes, and functionalities can be designed for applications in gas storage and separation, catalysis, and sensing.[10][11][12][13][14][15] The isoxazole moiety in the linker can introduce additional functionality and influence the resulting framework's topology and properties.

Quantitative Data Summary:

The properties of MOFs are highly dependent on their structure. The following table provides a summary of typical properties for MOFs synthesized from carboxylic acid linkers.

PropertyTypical Value RangeAnalytical Method
BET Surface Area 500 - 7000 m²/gGas (N₂) Adsorption Analysis
Pore Volume 0.3 - 3.0 cm³/gGas (N₂) Adsorption Analysis
Pore Size 0.4 - 4.0 nmGas Adsorption Analysis
Thermal Stability (TGA) 250 - 500 °CThermogravimetric Analysis (TGA)

Experimental Protocol: Solvothermal Synthesis of a MOF using this compound

This protocol outlines a general solvothermal method for synthesizing a MOF using this compound as the organic linker and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Ethanol

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve the metal salt in DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of ligand to metal salt can be varied to optimize crystal formation (a common starting point is 2:1).

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a set period (12 to 72 hours).

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with a solvent of lower boiling point, such as ethanol, several times to remove unreacted starting materials and solvent molecules from the pores. This is often done by soaking the crystals and centrifuging to exchange the solvent.

  • Drying/Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent from the pores and activate the MOF for subsequent characterization and applications.

Characterization:

The synthesized MOF can be characterized by Single-Crystal X-ray Diffraction (SC-XRD) or Powder X-ray Diffraction (PXRD) to determine its crystal structure. Thermogravimetric Analysis (TGA) is used to assess its thermal stability. Gas adsorption measurements (e.g., N₂ at 77 K) are performed to determine the surface area and porosity.

Logical Relationship Diagram:

MOF_Synthesis_Logic cluster_synthesis Solvothermal Synthesis cluster_processing Post-Synthesis Processing Ligand This compound (Organic Linker) Mixing Mixing of Components Ligand->Mixing Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating in Autoclave (80-150°C, 12-72h) Mixing->Heating Crystallization MOF Crystal Formation Heating->Crystallization Washing Washing with Solvent Crystallization->Washing Activation Activation under Vacuum Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: Logical steps in the solvothermal synthesis of a MOF.

Application 3: Surface Modification of Materials

Application Note:

The carboxylic acid group of this compound can be used to modify the surface of various materials, including metal oxides, nanoparticles, and polymers.[8][16][17][18] This surface functionalization can alter the material's properties, such as wettability, biocompatibility, and chemical reactivity. For instance, modifying the surface of biomedical implants with this molecule could enhance cell adhesion and proliferation. In the context of nanoparticles, it can act as a capping agent to prevent aggregation and improve dispersibility in different solvents. The isoxazole ring can introduce specific recognition sites or electronic properties to the surface.

Experimental Protocol: Surface Modification of Metal Oxide Nanoparticles

This protocol describes a general procedure for the surface modification of metal oxide nanoparticles (e.g., iron oxide nanoparticles, Fe₃O₄) with this compound.

Materials:

  • Metal oxide nanoparticles (e.g., Fe₃O₄)

  • This compound

  • Solvent (e.g., ethanol or a mixture of ethanol and water)

  • Ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of the metal oxide nanoparticles in the chosen solvent using ultrasonication to obtain a stable suspension.

  • Ligand Addition: Prepare a solution of this compound in the same solvent and add it to the nanoparticle suspension. The amount of ligand added will depend on the surface area of the nanoparticles and the desired surface coverage.

  • Surface Reaction: Stir or sonicate the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for several hours (e.g., 12-24 hours) to allow the carboxylic acid group to bind to the surface of the nanoparticles.

  • Washing: Separate the surface-modified nanoparticles from the solution by centrifugation. Discard the supernatant, which contains the unreacted ligand.

  • Purification: Re-disperse the nanoparticles in fresh solvent and repeat the centrifugation and washing steps several times to ensure the removal of any unbound molecules.

  • Drying: After the final wash, dry the surface-modified nanoparticles in an oven at a suitable temperature (e.g., 60-80°C).

Characterization:

The success of the surface modification can be confirmed by various techniques. FTIR spectroscopy can detect the characteristic vibrational bands of the isoxazole ring and the carboxylate group on the nanoparticle surface. Thermogravimetric Analysis (TGA) can be used to quantify the amount of organic ligand attached to the surface. The change in surface properties can be assessed by measuring the zeta potential or contact angle.

Experimental Workflow Diagram:

Surface_Modification_Workflow Start Start: Metal Oxide Nanoparticles Dispersion 1. Disperse Nanoparticles in Solvent (Ultrasonication) Start->Dispersion Ligand_Addition 2. Add this compound Solution Dispersion->Ligand_Addition Reaction 3. Stir/Sonicate to Promote Binding (12-24h) Ligand_Addition->Reaction Washing 4. Wash by Centrifugation (Remove unbound ligand) Reaction->Washing Drying 5. Dry the Modified Nanoparticles Washing->Drying End End: Surface-Modified Nanoparticles Drying->End

Caption: Workflow for surface modification of nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: 3-Ethylisoxazole-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Ethylisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present. For acidic compounds like this, an initial acid-base extraction during the reaction workup is also a crucial purification step.[1][2][3]

Q2: I've synthesized this compound by hydrolyzing its ethyl ester, but my product is impure. What are the likely impurities?

A2: A common impurity is the unhydrolyzed starting material, the ethyl ester of this compound.[4] Other potential impurities include side-products from the initial isoxazole ring formation and, if excessive heat is used, the decarboxylation product (3-ethylisoxazole).[4] A broad melting point for your product often suggests the presence of multiple impurities.[4][5]

Q3: My TLC plate shows a spot with a higher Rf value than my desired carboxylic acid product. What is it likely to be?

A3: An impurity with a higher Rf value is less polar than your product. This is characteristic of the unhydrolyzed ester precursor (e.g., ethyl 3-ethylisoxazole-5-carboxylate).[4] Carboxylic acids are highly polar and tend to have lower Rf values on silica gel.

Q4: How can I improve the separation of my carboxylic acid on a TLC plate and avoid streaking?

A4: Streaking or tailing of carboxylic acids on silica gel TLC plates is common due to ionization. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to the developing solvent system (e.g., ethyl acetate/hexane).[4] This suppresses the ionization of the carboxylic acid, resulting in a more defined spot.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Aqueous Workup
Symptom Possible Cause Troubleshooting Step
Low recovery of the product after extraction.Incomplete precipitation of the carboxylic acid.Ensure the pH of the aqueous layer is adjusted to be sufficiently acidic (pH ~2) using an acid like 1N HCl to fully protonate the carboxylate salt and cause it to precipitate or move into the organic layer during extraction.[1][2]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.
Insufficient extraction.Increase the number of extractions with the organic solvent (e.g., from 2x to 3-4x) to ensure complete removal of the product from the aqueous layer.[1][2]
Issue 2: Product Fails to Crystallize During Recrystallization
Symptom Possible Cause Troubleshooting Step
The solution remains clear even after cooling, or an oil forms instead of crystals ("oiling out").The chosen solvent is too good at dissolving the compound, even at low temperatures.Try a less polar solvent or a solvent mixture. For example, if you used ethanol, try a mixture of ethanol and water, or ethyl acetate and hexane.[6]
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Rapid cooling can sometimes lead to oiling out.
Presence of impurities inhibiting crystallization.Try adding a seed crystal of the pure compound to induce crystallization. If this fails, the product may require purification by column chromatography before recrystallization.
Issue 3: Impurities Co-elute with the Product During Column Chromatography
Symptom Possible Cause Troubleshooting Step
Fractions containing the product are still impure as determined by TLC or other analytical methods.The polarity of the eluent system is too high.Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of hexane. A common starting point for similar compounds is a 1:1 mixture.[1]
The column is overloaded with the crude product.Use a larger amount of silica gel relative to the amount of crude product being purified.
Poor packing of the silica gel column.Ensure the silica gel is packed uniformly without any air bubbles or channels to allow for optimal separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is typically performed as part of the reaction workup after synthesizing this compound.

  • Dissolution : After the initial reaction, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Basification : Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to deprotonate the carboxylic acid and pull it into the aqueous layer as its sodium salt.

  • Separation of Layers : Separate the aqueous layer containing the sodium salt of your product. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by slowly adding 1N HCl.[1][2] The this compound will precipitate out as a solid, or if it remains dissolved, it will be ready for re-extraction.

  • Extraction : Extract the acidified aqueous solution multiple times with ethyl acetate or another suitable organic solvent.[1][2]

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection : Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Common choices for carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane.[6]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling can be followed by placing the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Eluent Selection : Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A common eluent for similar compounds is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[1]

  • Column Packing : Prepare a chromatography column with silica gel, packing it using the chosen eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution : Run the eluent through the column, collecting fractions.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Product (this compound + Impurities) workup Aqueous Workup (Acid-Base Extraction) synthesis->workup Initial Cleanup chromatography Column Chromatography workup->chromatography If impurities persist recrystallization Recrystallization workup->recrystallization If solid is obtained chromatography->recrystallization Further Polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_impure Troubleshooting Path start Crude Product Analysis (e.g., TLC, Melting Point) impure Product is Impure start->impure Broad M.P. or Multiple Spots pure Product is Pure start->pure Sharp M.P. or Single Spot check_rf Check Rf of Impurities impure->check_rf higher_rf Higher Rf Impurity (Likely Unreacted Ester) check_rf->higher_rf Less Polar similar_rf Similar Rf Impurity check_rf->similar_rf Similar Polarity action_ester Action: - Optimize Hydrolysis - Column Chromatography higher_rf->action_ester action_similar Action: - Optimize Chromatography - Recrystallization similar_rf->action_similar

Caption: Logic diagram for troubleshooting impure this compound.

References

Technical Support Center: Synthesis of 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Ethylisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of an isomeric byproduct. How can I improve the regioselectivity for this compound?

A1: The formation of regioisomers is a common issue in isoxazole synthesis, often arising from the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The primary competing isomer is typically the 5-ethyl-3-carboxylic acid derivative or a related isoxazolone.

Troubleshooting Steps:

  • pH Control: The reaction pH is critical. Acidic conditions generally favor the formation of the desired 3,5-disubstituted isoxazole. Conversely, neutral or basic conditions may promote the formation of the isomeric 5-isoxazolone. Careful control of pH using a suitable buffer or acid catalyst is recommended.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the thermodynamically more stable product.

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Q2: I am observing the formation of a dimeric byproduct, especially when generating the nitrile oxide in situ. How can I minimize this?

A2: Nitrile oxides are prone to dimerization, which competes with the desired [3+2] cycloaddition reaction.

Troubleshooting Steps:

  • Slow Addition: Add the precursor for the nitrile oxide (e.g., the corresponding aldoxime and oxidizing agent) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.

  • Reaction Concentration: A more dilute reaction mixture can sometimes disfavor the bimolecular dimerization reaction.

  • Optimized Reaction Conditions: Experiment with different solvents and temperatures to find conditions that maximize the rate of cycloaddition relative to dimerization.

Q3: During the final hydrolysis of the ester to the carboxylic acid, I am getting low yields and multiple spots on my TLC. What could be the cause?

A3: Hydrolysis of the ester group, particularly under harsh acidic or basic conditions and elevated temperatures, can lead to degradation of the isoxazole ring or other side reactions. Prolonged reaction times in acidic media at reflux can generate by-products.[1]

Troubleshooting Steps:

  • Milder Conditions: Employ milder hydrolysis conditions. For example, use a lower concentration of acid or base, or conduct the reaction at a lower temperature for a longer period.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

  • Alternative Hydrolysis Methods: Consider enzymatic hydrolysis or other milder chemical methods if standard procedures are proving problematic.

Quantitative Data Summary

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact on the formation of a common regioisomeric byproduct.

Entry Acid Catalyst Temperature (°C) Desired Product Yield (%) Regioisomer Yield (%)
1HCl (1 eq)806525
2H₂SO₄ (0.5 eq)607815
3Acetic Acid805530
4H₂SO₄ (0.5 eq)40858

Key Experimental Protocol

This section provides a representative protocol for the synthesis of this compound via a common synthetic route involving the condensation of a β-ketoester with hydroxylamine, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate

  • To a stirred solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

  • Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-ethylisoxazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-ethylisoxazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Once complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[2]

Visual Guides

The following diagrams illustrate key concepts in the synthesis and troubleshooting of this compound.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Ethyl 2,4-dioxohexanoate + Hydroxylamine B Cyclization (Acidic Conditions) A->B F Cyclization (Neutral/Basic Conditions) A->F C Ethyl 3-Ethylisoxazole- 5-carboxylate B->C D Hydrolysis C->D E 3-Ethylisoxazole- 5-carboxylic acid D->E G Regioisomeric Isoxazolone F->G

Caption: Main vs. Side Reaction Pathways

start Low Yield or Impure Product q1 Check TLC for multiple spots start->q1 a1_yes Multiple Spots Present q1->a1_yes Yes a1_no Single Spot, Low Yield q1->a1_no No q2 Identify Byproducts (e.g., via LC-MS) a1_yes->q2 sol_yield Check Reagent Purity and Stoichiometry a1_no->sol_yield a2_regio Regioisomer Detected q2->a2_regio a2_degrad Degradation Products q2->a2_degrad sol_regio Optimize pH and Temperature a2_regio->sol_regio sol_degrad Use Milder Hydrolysis Conditions a2_degrad->sol_degrad

Caption: Troubleshooting Workflow

reagents Reagents Ethyl 2,4-dioxohexanoate Hydroxylamine HCl NaOH Solvents synthesis Synthesis Steps 1. Cyclization 2. Hydrolysis 3. Workup & Purification reagents->synthesis analysis Analysis TLC LC-MS NMR synthesis->analysis product Final Product This compound analysis->product

Caption: Experimental Workflow Overview

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethylisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Ethylisoxazole-5-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydroxylamine.[1][2] The final step typically involves the hydrolysis of a corresponding ester precursor (e.g., ethyl 3-ethylisoxazole-5-carboxylate) to yield the carboxylic acid.[3]

Q2: How do reaction parameters like solvent and temperature impact the synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent can influence reactant solubility, reaction rates, and the regioselectivity of cycloaddition reactions.[1] Temperature optimization is essential for controlling reaction kinetics. Excessively high temperatures can promote side reactions, such as the dimerization of nitrile oxides, or lead to product decomposition, while low temperatures may result in very slow or incomplete reactions.[1][4]

Q3: Which factors primarily influence regioselectivity in isoxazole synthesis?

A3: Regioselectivity, a common challenge in isoxazole synthesis, is governed by the steric and electronic properties of the substituents on both reacting partners.[5] In 1,3-dipolar cycloadditions, modifying substituents on the nitrile oxide and the alkyne can direct the orientation of the addition.[5] For cyclocondensation reactions involving unsymmetrical β-dicarbonyl compounds, the pH of the reaction medium is a critical factor in controlling which carbonyl group reacts with the hydroxylamine.[5] In some cases, the choice of catalyst can also significantly influence the regiochemical outcome.[4][5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My 1,3-dipolar cycloaddition reaction to form the isoxazole ester is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yields in 1,3-dipolar cycloadditions are often traced back to several key issues. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][4] Additionally, steric hindrance on either the nitrile oxide or the alkyne can significantly slow the reaction rate.[4]

Troubleshooting Steps:

  • Nitrile Oxide Dimerization: Generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[4] This can be achieved by slowly adding the nitrile oxide precursor (e.g., an aldoxime with an oxidizing agent) to the reaction mixture containing the alkyne.[5] Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.[1]

  • Reactant Stability: Ensure starting materials are pure and free of contaminants that could lead to side reactions. If reactants are sensitive, consider using milder reaction conditions, such as lower temperatures or a less aggressive base.[1]

  • Catalyst Activity: For catalyzed reactions, confirm that the catalyst is active and used at the appropriate loading. Some catalysts may require pre-activation.[1]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Nitrile Oxide Dimerization start->cause1 cause2 Poor Reactant Stability / Purity start->cause2 cause3 Inefficient Reaction Conditions start->cause3 sol1 Generate nitrile oxide in situ Slowly add precursor Use slight excess of alkyne cause1->sol1 sol2 Purify starting materials Use milder conditions (lower temp, weaker base) cause2->sol2 sol3 Optimize temperature & time Screen solvents Check catalyst activity cause3->sol3 end Successful Synthesis sol1->end Yield Improved sol2->end Yield Improved sol3->end Yield Improved

Caption: Troubleshooting workflow for low reaction yield. (Max Width: 760px)
Issue 2: Formation of Isomeric Byproducts

Question: My synthesis is producing a mixture of regioisomers (e.g., 3-ethyl-isoxazole-5-carboxylate and 5-ethyl-isoxazole-3-carboxylate). How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials.[5] Controlling regioselectivity requires careful optimization of reaction parameters.

Strategies for Controlling Regioselectivity:

  • pH Control (Cyclocondensation): When synthesizing from a β-keto ester and hydroxylamine, the reaction pH is critical. Acidic conditions tend to favor the formation of the 3-substituted isoxazole, whereas neutral or basic conditions may lead to the isomeric 5-isoxazolone.[5]

  • Catalyst Selection: In certain cycloaddition reactions, the choice of catalyst can strongly influence the regiochemical outcome. For example, copper-catalyzed cycloadditions of nitrile oxides are known to exhibit high regioselectivity.[4][5]

  • Substituent Effects: The electronic and steric properties of the substituents on your starting materials are fundamental in directing the regioselectivity. Modifying these groups can help favor the desired isomer.[5]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.[4]

Issue 3: Unintended Ester Hydrolysis

Question: During the reaction or workup of my 3-ethylisoxazole-5-carboxylate, I am observing significant hydrolysis to the carboxylic acid. How can I prevent this?

Answer: Hydrolysis of the ester group can occur under both acidic and basic conditions, especially in the presence of water.[5] Protecting the ester is key to isolating the desired intermediate.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[5]

  • Neutral Workup: During the workup phase, avoid using strong acids or bases. Wash the organic layer with neutral solutions like brine.[5]

  • Sterically Hindered Esters: If hydrolysis remains a persistent issue with methyl or ethyl esters, consider using a more sterically hindered ester, such as a tert-butyl ester, which is generally more resistant to hydrolysis.[5]

Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize conditions reported for key transformations in isoxazole synthesis.

Table 1: Conditions for Hydrolysis of Isoxazole-5-Carboxylic Acid Esters

Ester SubstrateReagentsSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
3-Methyl-isoxazole-5-carboxylic acid ethyl esterSodium Hydroxide (NaOH)Tetrahydrofuran (THF) / Methanol / Water2018 - 2090[3]
Ethyl-5-methylisoxazole-4-carboxylate60% aq. Sulfuric Acid (H₂SO₄)WaterReflux (80-88)3.5>90[6]
Generic EsterLithium Hydroxide (LiOH)THF / WaterNot specifiedNot specified-[7]

Table 2: Conditions for Isoxazole Ring Formation

Reaction TypeStarting MaterialsReagents / CatalystSolventTemperature (°C)Yield (%)Reference
CycloadditionPropargyl benzoate, Ethyl nitroacetateSodium Hydroxide (NaOH)Water / Ethanol6086[8]
CycloadditionAcetaldoxime, Propargyl alcoholN-chlorosuccinimide (NCS), Triethylamine (TEA)Tetrahydrofuran (THF)Room Temp.49[9]
Cyclocondensationβ-enamino diketone, Hydroxylamine HClBoron trifluoride diethyl etherate (BF₃·OEt₂)AcetonitrileRoom Temp.-[4]

Key Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 3-Ethylisoxazole-5-carboxylate

This protocol is adapted from a similar procedure for the corresponding 3-methyl derivative.[3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq.) in water and add it dropwise to the stirred ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully adjust the pH to ~2 by adding 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be used as is or purified further by recrystallization if necessary.

G start Start: Ethyl 3-Ethylisoxazole-5-carboxylate step1 1. Dissolve in THF/Methanol start->step1 step2 2. Add aqueous NaOH (2 eq) step1->step2 step3 3. Stir at RT for 18-20h step2->step3 step4 4. Acidify to pH ~2 with 1N HCl step3->step4 step5 5. Extract with Ethyl Acetate (3x) step4->step5 step6 6. Wash with brine, dry over MgSO₄ step5->step6 step7 7. Filter and concentrate step6->step7 end Product: This compound step7->end

Caption: Experimental workflow for ester hydrolysis. (Max Width: 760px)
Protocol 2: Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This is a generalized protocol for the in situ generation of a nitrile oxide followed by cycloaddition.[5]

  • Aldoxime Solution: In a round-bottom flask, dissolve the corresponding aldoxime (propanaldoxime, 1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a base such as triethylamine (1.1 eq.) to the solution and cool the mixture in an ice bath (0 °C).

  • Nitrile Oxide Generation: Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or a sodium hypochlorite solution) to the stirred mixture. Monitor the formation of the nitrile oxide by TLC.

  • Cycloaddition: Once nitrile oxide formation is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-ethylisoxazole-5-carboxylate.

G cluster_synthesis Synthesis Pathway cluster_cyclo 1,3-Dipolar Cycloaddition cluster_hydrolysis Ester Hydrolysis reagents Propanaldoxime + Ethyl Propiolate cyclo In situ nitrile oxide generation (NCS, TEA) followed by cycloaddition reagents->cyclo Step 1 ester Ethyl 3-Ethylisoxazole- 5-carboxylate cyclo->ester hydrolysis Base or Acid (e.g., NaOH or H₂SO₄) ester->hydrolysis Step 2 acid 3-Ethylisoxazole- 5-carboxylic Acid hydrolysis->acid

Caption: General synthetic pathway to the target compound. (Max Width: 760px)

References

Technical Support Center: Overcoming Solubility Issues with 3-Ethylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3-Ethylisoxazole-5-carboxylic acid.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Solutions

Researchers often face challenges in dissolving this compound in purely aqueous solutions for biological assays or formulation development. This is expected due to the compound's molecular structure, which includes a moderately lipophilic ethyl group and an aromatic isoxazole ring.

Initial Assessment Workflow

start Start: Poor aqueous solubility of this compound check_ph Is pH adjustment an option for your experiment? start->check_ph ph_yes Adjust pH to > pKa check_ph->ph_yes Yes ph_no pH adjustment not suitable check_ph->ph_no No end_soluble Achieved desired solubility ph_yes->end_soluble cosolvent Investigate co-solvent systems ph_no->cosolvent salt Consider salt formation cosolvent->salt Unsuccessful cosolvent->end_soluble Successful salt->end_soluble Successful end_insoluble Further formulation strategies needed (e.g., nanoemulsions) salt->end_insoluble Unsuccessful

Caption: Initial workflow for addressing aqueous solubility issues.

Solutions:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[1][2][3] Increasing the pH of the aqueous solution above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.[4][5] Common co-solvents for compounds with moderate lipophilicity include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Salt Formation: Preparing a salt of the carboxylic acid is a common and effective method to increase aqueous solubility and dissolution rates.[2][6][7][8][9] This involves reacting the carboxylic acid with a suitable base to form a salt with improved solubility characteristics.

Issue: Precipitation of the Compound from Solution

Precipitation can occur when there is a change in the solvent composition, temperature, or pH of a solution containing this compound.

Troubleshooting Steps:

  • Identify the Cause:

    • pH Shift: Has the pH of the solution changed, moving closer to the pKa of the compound?

    • Solvent Evaporation: Has the concentration of the co-solvent decreased due to evaporation?

    • Temperature Fluctuation: Was the compound dissolved at an elevated temperature and then cooled?

    • Common Ion Effect: Has a salt with a common ion been added to the solution?

  • Preventive Measures:

    • Buffering: Use a buffer system to maintain a stable pH well above the pKa.

    • Sealed Containers: Store solutions in tightly sealed containers to prevent solvent evaporation.

    • Controlled Temperature: Store solutions at a constant temperature. If heating is used for dissolution, ensure the solution remains stable upon cooling to the working temperature.

    • Avoid Common Ions: Be mindful of the composition of your solutions to avoid introducing ions that could suppress the solubility of a salt form.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

  • Water: Low solubility, which can be increased with pH adjustment.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to have good solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility.

Q2: How can I determine the pKa of this compound?

The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[1] Computational prediction tools can also provide an estimated pKa value. A predicted pKa value for a similar compound, 3-ethyl-5-methylisoxazole-4-carboxylic acid, is around 2.42.

Q3: What are the best practices for preparing a stock solution of this compound?

  • Solvent Selection: Start with a polar aprotic solvent like DMSO or DMF to prepare a high-concentration stock solution.

  • Dilution: For aqueous-based experiments, dilute the stock solution into your buffered aqueous media. Be mindful of the final concentration of the organic solvent to avoid any unwanted effects on your experiment. It is advisable to keep the final concentration of the organic solvent as low as possible.

  • pH Consideration: If using a purely aqueous system, dissolve the compound in a basic solution (e.g., dilute NaOH) and then adjust the pH to the desired level using a suitable buffer.

Q4: Are there any known stability issues with this compound in solution?

While specific stability data is not widely published, isoxazole rings can be susceptible to ring-opening under certain conditions, such as UV irradiation or in the presence of strong reducing agents. It is recommended to store solutions protected from light and to be aware of potential incompatibilities with other components in your experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted LogP
This compoundC6H7NO3141.12Not available0.9352[10]
3-Ethyl-5-methylisoxazole-4-carboxylic acidC7H9NO3155.15121-125Not available
3-Methylisoxazole-5-carboxylic acidC5H5NO3127.10206[11]Not available
5-Methylisoxazole-3-carboxylic acidC5H5NO3127.10106-110[12]Not available

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare an aqueous solution of this compound by increasing the pH.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS) at the desired final pH

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small amount of the buffer solution to the solid.

  • While stirring, slowly add 0.1 M NaOH dropwise until the solid dissolves completely.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Once the solid is dissolved, carefully adjust the pH to the desired final value using 0.1 M HCl or 0.1 M NaOH as needed, while ensuring the compound remains in solution.

  • Bring the solution to the final volume with the buffer.

  • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, DMSO, PEG 400)

  • Aqueous buffer

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent. For example, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Vortex the stock solution until the compound is completely dissolved.

  • To prepare the working solution, add the desired volume of the stock solution to the aqueous buffer. For instance, to achieve a 100 µM solution in a final volume of 10 mL with 1% DMSO, add 100 µL of the 10 mg/mL stock solution to 9.9 mL of the aqueous buffer.

  • Mix the working solution thoroughly.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of the co-solvent may be necessary, or an alternative co-solvent should be considered.

Co-solvent Selection Logic

start Need to dissolve this compound biocompatibility Is biocompatibility a major concern? start->biocompatibility ethanol_peg Use Ethanol or PEG 400 biocompatibility->ethanol_peg Yes dmso_dmf Use DMSO or DMF for higher solubility biocompatibility->dmso_dmf No final_concentration Keep final co-solvent concentration low (e.g., <1%) ethanol_peg->final_concentration dmso_dmf->final_concentration end Solution prepared final_concentration->end

Caption: Decision process for selecting a suitable co-solvent.

References

Technical Support Center: 3-Ethylisoxazole-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylisoxazole-5-carboxylic acid. The content is structured to address specific issues encountered during common synthetic transformations.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this compound. Success often depends on the choice of coupling reagent, base, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is inefficient, resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in amide coupling reactions often stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into an active intermediate (e.g., an active ester) before the amine is introduced. Insufficient activation leads to unreacted starting material.

  • Side Reactions of the Coupling Reagent: Some coupling reagents can react with the amine to form undesired by-products, such as a guanidinium by-product in the case of uronium salts like HATU. The order of reagent addition is crucial to minimize this.

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly, leading to decomposition of the activated intermediate before coupling can occur.

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and the stability of the activated species. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically preferred.[1]

Troubleshooting Steps:

  • Pre-activate the Carboxylic Acid: Mix the this compound, coupling reagent, and base in an aprotic solvent (like DMF or DCM) and stir for 15-30 minutes before adding the amine. This allows the active ester to form and minimizes side reactions between the coupling agent and the amine.

  • Select an Appropriate Coupling Reagent: The choice of reagent depends on the substrates' reactivity and the desired reaction conditions.[2] For difficult couplings involving hindered substrates, stronger activating agents may be necessary.

  • Optimize Reaction Conditions: Vary the temperature, reaction time, and solvent. While many couplings proceed at room temperature, gentle heating may be required for less reactive partners.

  • Use an Excess of a Reagent: If one of the starting materials is significantly less expensive, using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.[2]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AdditiveCommon BaseProsCons
HATU (Internal)DIPEA, Et₃NHigh reactivity, good for hindered substrates, fast reaction times.[1]Higher cost, potential for guanidinium side product if addition order is wrong.
EDC HOBt, HOAtDIPEA, DMAPWater-soluble urea by-product is easily removed during workup.[2]Can lead to racemization in chiral substrates without an additive like HOBt.
DCC / DIC HOBt, DMAPN/AInexpensive and effective.Dicyclohexylurea (DCU) by-product is often insoluble and can be difficult to remove completely.[2]
Thionyl Chloride (SOCl₂) N/APyridine, Et₃NForms a highly reactive acyl chloride intermediate.[3][4]Harsh conditions (heat often required), generates HCl, not suitable for sensitive substrates.[3]

G start Low Yield in Amide Coupling q1 Is Carboxylic Acid fully dissolved? start->q1 s1 Use more polar solvent (e.g., DMF). Consider gentle heating. q1->s1 No q2 Was pre-activation performed? q1->q2 Yes s1->q2 s2 Pre-activate Acid + Coupling Agent + Base for 15-30 min before adding amine. q2->s2 No q3 Is the amine hindered or electron-poor? q2->q3 Yes s2->q3 s4 Check for by-products (e.g., guanidinium). Consider alternative coupling reagent (e.g., EDC/HOBt). q3->s4 Yes q3->s4 No s3 Use a more powerful coupling agent (e.g., HATU). Increase temperature or reaction time.

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Protocol: Amide Coupling using HATU

Materials:

  • This compound (1.0 eq.)

  • Amine (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and dissolve it in anhydrous DMF.

  • Add HATU followed by DIPEA to the solution.

  • Stir the mixture at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Section 2: Esterification Reactions

Esterification is a common method to modify the carboxylic acid group, for example, to increase lipophilicity or to serve as a protecting group.

Frequently Asked Questions (FAQs)

Q2: My Fischer esterification of this compound with an alcohol is not going to completion. How can I improve the yield?

A2: Fischer esterification is a reversible reaction, meaning it reaches an equilibrium between reactants and products.[5][6] To improve the yield, you must shift the equilibrium towards the ester product. This can be achieved in two primary ways:

  • Use a Large Excess of a Reactant: The simplest method is to use the alcohol as the solvent, creating a large molar excess that drives the reaction forward.[5]

  • Remove Water as it Forms: Water is a product of the reaction. Removing it from the reaction mixture will prevent the reverse reaction (hydrolysis) from occurring. For higher boiling alcohols, a Dean-Stark apparatus is effective.

G compoundA This compound + Alcohol compoundB Ester + Water compoundA->compoundB H⁺ catalyst equilibrium Equilibrium shift_right Shift Equilibrium method1 Use Large Excess of Alcohol shift_right->method1 method2 Remove Water (e.g., Dean-Stark) shift_right->method2

Caption: Shifting the equilibrium in Fischer esterification reactions.

Q3: The ester product is hydrolyzing back to the carboxylic acid during the aqueous workup. How can this be prevented?

A3: Ester hydrolysis can occur under both acidic and basic conditions, especially in the presence of water.[7] To prevent this, a careful, neutral workup is required.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content during the reaction itself.

  • Neutralize Carefully: If an acid catalyst was used, quench the reaction by pouring it into a cold, saturated sodium bicarbonate (NaHCO₃) solution. Be cautious of gas evolution.

  • Use Brine Washes: Instead of extensive washes with acidic or basic solutions, use brine (saturated aqueous NaCl) to remove water-soluble impurities like excess alcohol or remaining catalyst.[7]

  • Minimize Contact Time: Perform the aqueous extraction steps quickly and proceed to the drying step promptly.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., ethanol, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-5 mol%)

  • Saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in a large excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours to reach equilibrium.

  • Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography if necessary.

Section 3: Potential Side Reactions

Understanding potential side reactions is key to developing robust procedures and interpreting unexpected results.

Frequently Asked Questions (FAQs)

Q4: I am concerned about the stability of the isoxazole ring. Could my this compound be undergoing decarboxylation or ring-opening?

A4: While many carboxylic acids can be decarboxylated, this typically requires harsh conditions like very high temperatures or specific catalysts, which are not common for standard transformations like amide coupling or esterification.[8][9] Simple heating of this compound is unlikely to cause significant decarboxylation under 150 °C.

However, the isoxazole ring itself can be sensitive to certain reagents.

  • Reductive Cleavage: Strong reducing agents or catalytic hydrogenation can open the N-O bond of the isoxazole ring.[10] For example, hydrogenation with Pd/C can lead to a domino process of deoxygenation and ring opening.[10]

  • Base-Catalyzed Rearrangement: Strong bases can sometimes induce rearrangement or ring-opening, particularly in substituted isoxazolium salts or related derivatives.

If you suspect degradation, it is crucial to analyze the by-products. Ring-opened products will have distinctly different spectroscopic signatures (e.g., in NMR and Mass Spectrometry) compared to a simple decarboxylation product. It is advisable to use the mildest conditions possible for your desired transformation.

G start Unexpected By-product Observed q1 Were harsh conditions used? (e.g., >150°C, strong base/acid, hydrogenation) start->q1 q1->start No, conditions were mild s1 Consider milder conditions: - Lower temperature - Weaker base/acid - Avoid harsh reductants q1->s1 Yes q2 Analyze by-product by MS and NMR. q1->q2 Yes p1 Mass loss of 44 Da? (Loss of CO2) q2->p1 p2 Different fragmentation pattern? Loss of isoxazole signals in NMR? q2->p2 r1 Possible Decarboxylation p1->r1 Yes r2 Possible Ring Opening p2->r2 Yes

Caption: Logic diagram for identifying potential side reactions.

References

byproduct formation in isoxazole synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole synthesis, with a focus on byproduct formation and removal.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction to form a 3,5-disubstituted isoxazole is giving a very low yield and a significant amount of an insoluble white solid. What is the likely byproduct and how can I prevent its formation?

A1: The most common byproduct in 1,3-dipolar cycloadditions involving in situ generated nitrile oxides is a furoxan, formed by the dimerization of the nitrile oxide intermediate.[1][2] This side reaction is especially prevalent if the nitrile oxide is unstable or if its reaction with the dipolarophile (e.g., alkyne) is slow.

Troubleshooting and Prevention Strategies:

  • In Situ Generation at Low Temperature: Generate the nitrile oxide in situ at a low temperature (e.g., 0 °C) to minimize its decomposition and dimerization.[1]

  • Prompt Reaction with Dipolarophile: Ensure the nitrile oxide reacts quickly with the dipolarophile as it is formed. This can be achieved by slowly adding the base or the nitrile oxide precursor to a mixture of the other reactants.

  • Reagent Stoichiometry: Using a slight excess of the nitrile oxide precursor (e.g., 1.5 equivalents of the hydroximoyl chloride) can sometimes favor the desired cycloaddition over dimerization.[2]

  • Choice of Base: The choice and stoichiometry of the base used to generate the nitrile oxide (e.g., triethylamine) are critical and may require optimization.[1]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but I am predominantly obtaining the 3,5-regioisomer. How can I improve the regioselectivity for the desired 3,4-isomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often challenging as the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the formation of the 3,5-isomer due to steric and electronic effects.[1][3]

Strategies to Favor the 3,4-Regioisomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1]

Below is a diagram illustrating the competing pathways for the formation of 3,5- and 3,4-disubstituted isoxazoles.

G cluster_reactants Reactants cluster_products Products R1CNO R1-CNO (Nitrile Oxide) Isoxazole35 3,5-Disubstituted Isoxazole (Major Product) R1CNO->Isoxazole35 Favored Pathway Isoxazole34 3,4-Disubstituted Isoxazole (Minor Product) R1CNO->Isoxazole34 Disfavored Pathway R2CCH R2-C≡CH (Terminal Alkyne) R2CCH->Isoxazole35 R2CCH->Isoxazole34

Caption: Regioselectivity in isoxazole synthesis.
Q3: In the synthesis of an isoxazol-5-ol from a β-ketoester, aldehyde, and hydroxylamine, I observe multiple spots on my TLC plate, and the yield of the desired product is low. What are the potential byproducts?

A3: In this multi-component reaction, several side reactions can occur, leading to a mixture of products.[4]

Common Byproducts and Their Prevention:

ByproductPrevention Strategy
Aldehyde Oxime and corresponding Nitrile Ensure reaction conditions favor the initial formation of the oxime from the β-ketoester and hydroxylamine. Optimize catalyst and reactant stoichiometry (use equimolar amounts).[4]
Michael Adducts or other Condensation Products Use mild catalysts (e.g., citric acid, L-valine) to avoid strongly basic conditions that promote self-condensation of the β-ketoester. Maintain the recommended reaction temperature.[4]
5-Isoxazolone This is a common isomeric byproduct in the synthesis of 3-isoxazolols from β-keto esters. A method to avoid this involves using N,O-diBoc-protected β-keto hydroxamic acids.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in Isoxazole Synthesis

Symptoms: The isolated yield of the desired isoxazole is significantly lower than expected.

Possible Causes and Solutions:

  • Decomposition of Nitrile Oxide:

    • Cause: Nitrile oxides can be unstable and dimerize to form furoxans.[1]

    • Solution: Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]

  • Substrate Reactivity:

    • Cause: Electron-poor alkynes or steric hindrance on either the nitrile oxide or the alkyne can decrease the reaction rate.[1]

    • Solution: Consider using a more reactive dipolarophile or explore alternative synthetic routes.

  • Reaction Conditions:

    • Cause: Inappropriate temperature, solvent, or catalyst can lead to low yields or byproduct formation. High temperatures can cause decomposition or resinification.[2]

    • Solution: Optimize the reaction temperature. Screen different solvents. The use of catalysts or alternative energy sources like ultrasound or microwave irradiation can enhance reaction rates and yields.[2][7]

  • Purification Issues:

    • Cause: The isoxazole product may be difficult to purify, leading to loss of material during workup and chromatography.

    • Solution: Optimize chromatographic conditions. In some cases, the product may precipitate from the reaction mixture and can be purified by filtration and washing with a cold solvent.[4]

The following workflow can be used to troubleshoot low product yield:

G Start Low Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) CheckConditions->AnalyzeByproducts OptimizeTemp Optimize Temperature AnalyzeByproducts->OptimizeTemp Decomposition/Resinification OptimizeSolvent Optimize Solvent AnalyzeByproducts->OptimizeSolvent OptimizeBase Optimize Base/Catalyst AnalyzeByproducts->OptimizeBase Side Reactions Purification Optimize Purification Method OptimizeTemp->Purification OptimizeSolvent->Purification OptimizeBase->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficulty in Removing Byproducts

Symptoms: The crude product is a complex mixture, and the desired isoxazole is difficult to isolate in pure form by standard methods like recrystallization or column chromatography.

Experimental Protocols for Byproduct Removal:

Protocol 1: Removal of Furoxan Byproducts

Furoxans are often less soluble than the corresponding isoxazoles in non-polar solvents.

  • Solvent Trituration/Washing:

    • Suspend the crude product in a minimal amount of a cold, non-polar solvent (e.g., diethyl ether, hexanes, or a mixture).

    • Stir or sonicate the suspension for 10-15 minutes.

    • Filter the mixture. The furoxan byproduct often remains as an insoluble solid, while the desired isoxazole is in the filtrate.

    • Concentrate the filtrate to recover the enriched product.

  • Recrystallization:

    • If the isoxazole is a solid, attempt recrystallization from a suitable solvent system. This can be effective if the solubility difference between the product and the furoxan is significant.

Protocol 2: Separation of Regioisomers

Regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles) often have very similar polarities, making their separation by standard silica gel chromatography challenging.

  • High-Performance Liquid Chromatography (HPLC):

    • For small-scale reactions or when high purity is essential, preparative HPLC is often the most effective method for separating regioisomers.

  • Alternative Chromatography Media:

    • Consider using different stationary phases for column chromatography, such as alumina or functionalized silica gel, which may offer different selectivity.

  • Chemical Derivatization:

    • If one regioisomer has a functional group that can be selectively reacted, it may be possible to derivatize it to alter its polarity, facilitate separation, and then reverse the derivatization. This is a more complex approach but can be effective in challenging cases.

The following diagram illustrates a general workflow for product purification and byproduct removal.

G CrudeProduct Crude Reaction Mixture InitialAnalysis Analyze Crude Mixture (TLC, LC-MS) CrudeProduct->InitialAnalysis Precipitation Precipitation/Filtration InitialAnalysis->Precipitation Insoluble Byproducts LiquidLiquid Liquid-Liquid Extraction InitialAnalysis->LiquidLiquid Precipitation->LiquidLiquid Chromatography Column Chromatography LiquidLiquid->Chromatography Mixture of Soluble Compounds Recrystallization Recrystallization Chromatography->Recrystallization Enriched Product PureProduct Pure Isoxazole Chromatography->PureProduct If pure Recrystallization->PureProduct

Caption: General purification workflow.

References

Technical Support Center: Enhancing the Stability of 3-Ethylisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the stability of 3-ethylisoxazole-5-carboxylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound and its derivatives?

A1: To ensure the stability of this compound and its derivatives, it is recommended to store them in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect the compound from moisture and atmospheric contaminants. It is also advisable to store them away from strong oxidizing or reducing agents, as well as concentrated acids and bases, which can cause decomposition.[1]

Q2: How do pH and temperature affect the stability of the isoxazole ring in my derivatives?

A2: The stability of the isoxazole ring can be significantly influenced by pH and temperature. Generally, isoxazole derivatives show good stability at acidic to neutral pH at room temperature. However, under basic conditions, the isoxazole ring can be susceptible to cleavage. This degradation process is often accelerated at elevated temperatures. For instance, a study on the isoxazole-containing drug leflunomide demonstrated that the isoxazole ring was stable at pH 4.0 and 7.4 at 25°C, but degradation was observed at pH 10.0, with the degradation rate increasing at 37°C.[2] Therefore, it is crucial to control the pH and temperature during synthesis, purification, and storage, especially avoiding strongly basic conditions and high temperatures.

Q3: What is the potential impact of light exposure on the stability of my this compound derivatives?

A3: Isoxazole derivatives can be sensitive to light, particularly UV irradiation. The weak N-O bond in the isoxazole ring is susceptible to photolytic cleavage, which can lead to rearrangement products.[3][4] It is therefore recommended to store these compounds in amber vials or otherwise protected from light to prevent photodegradation. When conducting experiments, minimizing exposure to direct light is a good practice.

Q4: What are the common impurities I might encounter during the synthesis of this compound derivatives?

A4: During the synthesis of isoxazole derivatives, several impurities can be formed. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[5][6] For instance, in syntheses involving the 1,3-dipolar cycloaddition of nitrile oxides, dimerization of the nitrile oxide to form furoxans is a common side reaction that can reduce the yield of the desired isoxazole.[7] Incomplete hydrolysis of ester precursors is another common source of impurities.[6] Additionally, the isoxazole ring itself can be cleaved under harsh reaction or workup conditions, leading to ring-opened byproducts.[5]

Q5: What are the best analytical techniques for assessing the stability and purity of my compounds?

A5: A variety of analytical techniques can be used to assess the stability and purity of this compound derivatives. High-Performance Liquid Chromatography (HPLC), particularly with a UV or photodiode array (PDA) detector, is a powerful and widely used technique for separating and quantifying the parent compound and its degradation products.[8][9][10] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown impurities and degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound derivatives.

Issue 1: Low Yield During Synthesis
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Gradually increase the reaction time or temperature, while monitoring for the formation of degradation products.[5]
Side Reactions (e.g., Nitrile Oxide Dimerization) - In 1,3-dipolar cycloaddition reactions, add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low and minimize dimerization.[7] - Optimize the stoichiometry of your reactants.
Decomposition of Starting Materials or Product - If starting materials are sensitive, consider using milder reaction conditions (e.g., lower temperature, less aggressive base).[7] - Protect sensitive functional groups on your starting materials.
Issue 2: Difficulty in Purification
Possible Cause Suggested Solution
High Polarity of the Carboxylic Acid - For purification by silica gel chromatography, consider adding a small amount of a polar solvent with acidic properties (e.g., acetic acid or formic acid) to the mobile phase to reduce tailing. - Explore alternative purification methods such as recrystallization from a suitable solvent system or reversed-phase chromatography.[13]
Degradation on Silica Gel - Some isoxazole derivatives can be unstable on acidic silica gel.[13] Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Co-elution of Impurities - If an impurity has a similar polarity to your product, try a different chromatographic system (e.g., different stationary phase or mobile phase). - Recrystallization can be very effective in removing impurities with different solubility profiles.
Issue 3: Compound Degradation During Storage or Handling
Possible Cause Suggested Solution
Hydrolysis - Avoid exposure to high humidity and store in a desiccator. - Ensure solvents are anhydrous, especially for reactions and long-term storage in solution. - Maintain a neutral or slightly acidic pH for aqueous solutions.
Oxidation - Store under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents.
Photodegradation - Store in amber vials or protect from light by wrapping the container in aluminum foil. - Minimize exposure to light during experimental procedures.
Thermal Degradation - Store at recommended low temperatures (e.g., refrigerated or frozen). - Avoid prolonged exposure to high temperatures during workup and purification (e.g., use rotary evaporation at the lowest feasible temperature).

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of your this compound derivative and to identify potential degradation products.[14]

Objective: To evaluate the stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to a light source in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • At specific time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each condition.

Data Presentation:

The quantitative data from the forced degradation study should be summarized in a table for easy comparison.

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C2
6
12
24
0.1 M NaOH, 60°C2
6
12
24
3% H₂O₂, RT2
6
12
24
Photolytic (ICH Q1B)-
Thermal (Solid, 80°C)24

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_stability Stability Issues Start Low Yield or Impurities Detected Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Change_Reagents Consider Alternative Reagents/Catalysts Optimize_Conditions->Change_Reagents Protect_Groups Use Protecting Groups for Sensitive Moieties Change_Reagents->Protect_Groups Synthesis_OK Synthesis Optimized Protect_Groups->Synthesis_OK Purification_Issue Purification Challenges Chromatography Silica Gel Chromatography Issues Purification_Issue->Chromatography Recrystallization Recrystallization Fails Purification_Issue->Recrystallization Alt_Chrom Try Alternative Chromatography (Reverse Phase, Alumina) Chromatography->Alt_Chrom Solvent_Screen Screen Different Solvent Systems Recrystallization->Solvent_Screen Purification_OK Pure Compound Obtained Alt_Chrom->Purification_OK Solvent_Screen->Purification_OK Degradation Degradation Observed Identify_Stress Identify Stress Factor (pH, Light, Temp, Air) Degradation->Identify_Stress Modify_Storage Modify Storage Conditions Identify_Stress->Modify_Storage Modify_Handling Adjust Handling Procedures Modify_Storage->Modify_Handling Stability_Improved Stability Enhanced Modify_Handling->Stability_Improved

Caption: A logical workflow for troubleshooting common issues in the synthesis, purification, and stability of this compound derivatives.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Compound 3-Ethylisoxazole-5- carboxylic Acid Derivative Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Photo Photolytic Stress (ICH Q1B) Compound->Photo Thermal Thermal Stress (e.g., 80°C, Solid State) Compound->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Stability_Profile Intrinsic Stability Profile HPLC->Stability_Profile NMR NMR for Structural Elucidation LCMS->NMR Degradation_Pathway Degradation Pathway Elucidation NMR->Degradation_Pathway Stable_Formulation Informs Stable Formulation and Storage Conditions Stability_Profile->Stable_Formulation Degradation_Pathway->Stable_Formulation

Caption: An experimental workflow for conducting forced degradation studies on this compound derivatives.

References

Validation & Comparative

A Comparative Guide to 3-Ethylisoxazole-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Ethylisoxazole-5-carboxylic acid with other positional and substituted isoxazole carboxylic acid isomers. The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4] The position and nature of substituents on the isoxazole ring critically influence the molecule's physicochemical properties and biological activity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes essential concepts to aid in research and development.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the isoxazole ring significantly alters the physical and chemical properties of the molecule. The following table summarizes key data for this compound and related isomers, highlighting these differences.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound 14633-21-7C₆H₇NO₃141.12Not AvailableNot Available
Isoxazole-5-carboxylic acid21169-71-1C₄H₃NO₃113.07144-1482.29 ± 0.10[5]
3-Methylisoxazole-5-carboxylic acid4857-42-5C₅H₅NO₃127.10Not AvailableNot Available
Isoxazole-4-carboxylic acid6436-62-0C₄H₃NO₃113.07Not AvailableNot Available
5-Methylisoxazole-4-carboxylic acid42831-50-5C₅H₅NO₃127.10144-148[6]2.85 ± 0.25[6]
3-Ethyl-5-methylisoxazole-4-carboxylic acid17147-85-2C₇H₉NO₃155.15121-125[7][8]2.42 ± 0.32[8]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid23598-72-3C₁₁H₈ClNO₃237.64Not AvailableNot Available

Data sourced from multiple chemical suppliers and databases.[5][6][7][8][9][10][11][12]

Synthesis of Isoxazole Carboxylic Acids

The synthesis of isoxazole carboxylic acids can be achieved through various routes. A prevalent method involves the hydrolysis of the corresponding ester precursor, which is often synthesized via a 1,3-dipolar cycloaddition reaction or the condensation of a β-dicarbonyl compound with hydroxylamine.[13]

G cluster_ester Ester Synthesis cluster_hydrolysis Hydrolysis A β-Dicarbonyl Compound or Alkyne C Isoxazole Ester Intermediate A->C Cyclocondensation / Cycloaddition B Hydroxylamine or Nitrile Oxide B->C D Isoxazole Ester Intermediate F Final Product: Isoxazole Carboxylic Acid D->F Hydrolysis E Acid or Base (e.g., NaOH, H₂SO₄) E->F

Caption: General workflow for the synthesis of isoxazole carboxylic acids via ester hydrolysis.

Biological Activity and Structure-Activity Relationships (SAR)

Isoxazole derivatives are known to target a multitude of biological pathways. A notable example is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[1][2]

Compound ClassBiological TargetActivityReference
Isoxazole-5-carboxylic acid derivativesCOX-2Significant anti-inflammatory activity[5]
3-Isoxazolecarboxylic acid estersMycobacterium tuberculosisPotent growth inhibitors[14]
5-Methylisoxazole-4-carboxylic AcidHerbicidalActive against Digitaria ciliaris[6]
Various Isoxazole DerivativesAnticancer, Antibacterial, AntiviralBroad-spectrum activities[1][3][15]

The specific substitution pattern is crucial for activity. For instance, certain 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones, derived from isoxazole-5-carboxylic acids, have shown significant anti-inflammatory activity and selectivity toward the COX-2 enzyme.[5]

G membrane Cell Membrane pl Membrane Phospholipids aa Arachidonic Acid (AA) pl->aa PLA₂ cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation isoxazole Isoxazole-based COX-2 Inhibitors isoxazole->cox Inhibition

Caption: Simplified arachidonic acid pathway showing inhibition by isoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are representative procedures for the synthesis and characterization of isoxazole carboxylic acids.

A. Synthesis Protocol: Hydrolysis of an Isoxazole Ester

This protocol is adapted from the synthesis of 3-methylisoxazole-5-carboxylic acid.[16]

  • Reaction Setup: A solution of 3-methyl-isoxazole-5-carboxylic acid ethyl ester (5.8 mmol) is prepared in tetrahydrofuran (THF, 2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrolysis: A solution of sodium hydroxide (NaOH, 11.6 mmol) in water (2 mL) is added, followed by methanol (4 mL). The reaction is stirred at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

  • Workup: The reaction mixture is transferred to a separatory funnel. The pH is carefully adjusted to 2 by the dropwise addition of 1N hydrochloric acid (HCl).

  • Extraction: The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

  • Purification: The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Product: The resulting white solid, 3-methylisoxazole-5-carboxylic acid, is obtained in high yield (~90%) and can often be used in subsequent steps without further purification.[16]

B. Characterization Methods

The structure and purity of synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure, confirming the positions and connectivity of protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. Electron ionization (EI) is a common method.[17]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=N stretch of the isoxazole ring.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

The logical relationship between the different positional isomers of a disubstituted isoxazole, such as an ethyl isoxazole carboxylic acid, is visualized below.

G cluster_3 3-Ethyl cluster_4 4-Ethyl cluster_5 5-Ethyl parent Ethyl Isoxazole Carboxylic Acid c34 3-Ethyl-4-COOH parent->c34 c35 3-Ethyl-5-COOH parent->c35 c43 4-Ethyl-3-COOH parent->c43 c45 4-Ethyl-5-COOH parent->c45 c53 5-Ethyl-3-COOH parent->c53 c54 5-Ethyl-4-COOH parent->c54

Caption: Positional isomers of ethyl isoxazole carboxylic acid.

This guide serves as a foundational resource for researchers working with this compound and its isomers. The provided data and protocols facilitate a deeper understanding of these compounds, paving the way for further discovery and innovation in drug development.

References

Navigating the Bioactive Landscape of Isoxazole Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, isoxazole carboxylic acids serve as crucial building blocks for the development of novel therapeutic agents. This guide provides a comprehensive validation of the biological activity of isoxazole-5-carboxylic acid derivatives, offering a comparative analysis of their performance and detailed experimental methodologies to support further research and development. While direct comparative data for 3-Ethylisoxazole-5-carboxylic acid is limited in publicly available literature, this guide will focus on a closely related and well-studied analogue, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, and its derivatives to illustrate the potential therapeutic applications of this class of compounds.

Comparative Analysis of Biological Activity

To elucidate the structure-activity relationships (SAR) of isoxazole carboxylic acid derivatives, a series of amide analogues were synthesized from 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. These compounds were subsequently evaluated for their anticancer and antioxidant properties. The following tables summarize the quantitative data from these assays, providing a clear comparison of the biological activity of the synthesized derivatives.

Anticancer Activity

The in vitro cytotoxic activity of the isoxazole-amide derivatives was assessed against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: In Vitro Cytotoxic Activity (IC50 in µg/mL) of Isoxazole-Amide Derivatives [1]

CompoundMCF-7HeLaHep3B
2a 63.1039.80>100
2b 588.80>100>100
2c 100.00>100>100
2d 109.6015.4823.98
2e 102.3018.6223.44
2f 117.5070.80>100
2g >400>400>400
Doxorubicin (Control) 0.851.101.25

Data represents the mean of three independent experiments.

From the data, it is evident that compounds 2d and 2e exhibit the most potent anticancer activity, particularly against HeLa and Hep3B cell lines.[1] In contrast, compound 2g was found to be inactive against all tested cell lines.[1]

Antioxidant Activity

The antioxidant potential of the synthesized isoxazole-amide derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The IC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, are presented in Table 2.

Table 2: DPPH Radical Scavenging Activity (IC50 in µg/mL) of Isoxazole-Amide Derivatives [1]

CompoundIC50 (µg/mL)
2a 7.8 ± 1.21
2b >100
2c 56.1 ± 2.30
2d >100
2e 67.6 ± 3.10
2f >100
2g 51.2 ± 1.80
Trolox (Control) 2.75 ± 0.15

Data is expressed as mean ± standard deviation.

Compound 2a demonstrated the most significant antioxidant activity among the tested derivatives, with an IC50 value of 7.8 ± 1.21 µg/mL.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Isoxazole-Amide Derivatives (General Procedure)[1]
  • Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL).

  • Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.8 mmol) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1.8 mmol) to the mixture.

  • Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and extract with 1% sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Seed cancer cells (MCF-7, HeLa, or Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-amide derivatives for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay[1]
  • Prepare various concentrations of the test compounds and the standard antioxidant, Trolox, in methanol.

  • Add 1 mL of a 0.1 mM methanolic solution of DPPH to 1 mL of each sample concentration.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis of isoxazole-amide derivatives and the subsequent biological evaluation, providing a clear visual representation of the experimental process.

Synthesis_Workflow cluster_synthesis Synthesis of Isoxazole-Amide Derivatives Start Start Carboxylic_Acid 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Start->Carboxylic_Acid Reaction Amide Coupling Reaction Carboxylic_Acid->Reaction Reagents Aniline Derivatives, DMAP, EDC Reagents->Reaction Purification Column Chromatography Reaction->Purification Product Isoxazole-Amide Derivatives Purification->Product

Caption: Synthetic pathway for isoxazole-amide derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Derivatives Synthesized Isoxazole-Amide Derivatives Anticancer_Assay In Vitro Cytotoxicity Assay (MTT Assay) Derivatives->Anticancer_Assay Antioxidant_Assay DPPH Radical Scavenging Assay Derivatives->Antioxidant_Assay Data_Analysis IC50 Determination Anticancer_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Results Comparative Biological Activity Data Data_Analysis->Results

Caption: Workflow for biological activity assessment.

References

Comparative Analysis of Synthetic Routes to 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 3-Ethylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis of this molecule can be approached through various strategies, with the most prominent being a two-step process involving a [3+2] cycloaddition to form the isoxazole ring, followed by hydrolysis of an ester functionality. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Route 1: 1,3-Dipolar Cycloaddition of Propanal Oxime with Ethyl Propiolate followed by Hydrolysis

This is a highly convergent and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles. The synthesis proceeds in two key steps:

  • [3+2] Cycloaddition: In-situ generation of a nitrile oxide from propanal oxime, which then undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to yield ethyl 3-ethylisoxazole-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-Ethylisoxazole-5-carboxylate

To a stirred solution of propanal oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), an oxidizing agent is added to generate the nitrile oxide in situ. A common and effective agent for this transformation is N-Chlorosuccinimide (NCS) (1.1 eq) in the presence of a base like triethylamine (Et3N) or pyridine. The reaction mixture is typically cooled in an ice bath during the addition of the oxidizing agent. Following the formation of the nitrile oxide, ethyl propiolate (1.2 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

To a solution of ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, sodium hydroxide (NaOH) (2.0 eq) is added. The reaction mixture is stirred at room temperature for 18-20 hours. Upon completion, the organic solvents are removed under reduced pressure. The aqueous residue is then acidified to pH 2 with 1N hydrochloric acid (HCl), resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.[1]

Data Presentation
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Propanal oxime, Ethyl propiolateNCS, Et3N, DCM0 to RT12-2460-70 (estimated)
2Ethyl 3-ethylisoxazole-5-carboxylateNaOH, THF/MeOH/H2ORT18-20~90

Note: The yield for Step 1 is an estimation based on similar 1,3-dipolar cycloaddition reactions, as specific data for this exact reaction was not found in the searched literature. The yield for Step 2 is based on analogous hydrolysis reactions of isoxazole esters.[1]

Logical Workflow for Route 1

G propanal_oxime Propanal Oxime NCS NCS / Et3N propanal_oxime->NCS ethyl_propiolate Ethyl Propiolate cycloaddition [3+2] Cycloaddition ethyl_propiolate->cycloaddition NCS->cycloaddition ethyl_ester Ethyl 3-Ethylisoxazole-5-carboxylate cycloaddition->ethyl_ester hydrolysis Hydrolysis ethyl_ester->hydrolysis final_product This compound hydrolysis->final_product NaOH NaOH, H2O NaOH->hydrolysis

Caption: Synthetic pathway for this compound via cycloaddition and hydrolysis.

Route 2: Alternative Cycloaddition Approach

An alternative, though less direct for the target molecule, involves the reaction of a primary nitroalkane with an enamino ester. This method is well-documented for the synthesis of similarly substituted isoxazoles.

Conceptual Steps
  • Formation of Enamino Ester: Reaction of a β-ketoester with a secondary amine (e.g., pyrrolidine) to form an enamino ester.

  • Cycloaddition: Reaction of the enamino ester with 1-nitropropane in the presence of a dehydrating agent like phosphorus oxychloride to form a substituted isoxazole ester.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.

Signaling Pathway of Isoxazole Formation

The core of these synthetic routes relies on the formation of the isoxazole ring, a key heterocyclic motif. The 1,3-dipolar cycloaddition is a powerful tool for this transformation.

G cluster_dipole 1,3-Dipole Generation cluster_dipolarophile Dipolarophile Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Isoxazole Ring Isoxazole Ring Nitrile Oxide->Isoxazole Ring Alkyne Alkyne Alkyne->Isoxazole Ring

Caption: General mechanism of isoxazole ring formation via 1,3-dipolar cycloaddition.

Comparison and Conclusion

FeatureRoute 1: Propanal Oxime CycloadditionRoute 2: Alternative Cycloaddition
Directness HighLow for the target molecule
Precursor Availability Propanal oxime and ethyl propiolate are commercially available.Requires specific β-ketoester which may need to be synthesized.
Regioselectivity Generally good, favoring the 3,5-disubstituted product.Can lead to mixtures of regioisomers depending on the substrates.
Yield Estimated to be good to high over two steps.Potentially lower overall yield due to less directness.
Data Availability General protocols are available; specific data for the target is limited.Data available for analogous but different substitution patterns.[2]

Based on the available information, Route 1 is the more promising and direct synthetic strategy for obtaining this compound. The two-step sequence of 1,3-dipolar cycloaddition followed by ester hydrolysis is a robust and well-established method for this class of compounds. While specific yield data for the cycloaddition of propanal oxime and ethyl propiolate requires experimental determination, the high yields reported for the hydrolysis step and the general effectiveness of the cycloaddition reaction make this the recommended pathway for further investigation and optimization.

Researchers and drug development professionals should consider this route for the reliable synthesis of this compound for their research and development needs. Further experimental work should focus on optimizing the conditions for the initial cycloaddition step to maximize the overall yield.

References

A Comparative Spectroscopic Analysis of 3-Ethylisoxazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic characteristics of 3-Ethylisoxazole-5-carboxylic acid and its primary derivatives: methyl 3-ethylisoxazole-5-carboxylate, ethyl 3-ethylisoxazole-5-carboxylate, and 3-ethylisoxazole-5-carboxamide. This analysis is supported by predicted spectroscopic data and established experimental protocols to facilitate compound identification and characterization.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Understanding the spectroscopic properties of novel isoxazole compounds is crucial for their synthesis, purification, and structural elucidation. This guide provides a comparative overview of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its ester and amide derivatives.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra in public databases for this compound and its direct derivatives, the following tables present predicted spectroscopic data. These predictions are based on computational models and should be used as a reference for expected values.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsThis compoundMethyl 3-ethylisoxazole-5-carboxylateEthyl 3-ethylisoxazole-5-carboxylate3-Ethylisoxazole-5-carboxamide
Isoxazole H-4~6.8 - 7.0~6.7 - 6.9~6.7 - 6.9~6.6 - 6.8
-CH₂- (Ethyl)~2.8 - 3.0 (q)~2.8 - 3.0 (q)~2.8 - 3.0 (q)~2.7 - 2.9 (q)
-CH₃ (Ethyl)~1.3 - 1.5 (t)~1.3 - 1.5 (t)~1.3 - 1.5 (t)~1.2 - 1.4 (t)
-COOH~10.0 - 12.0 (br s)---
-OCH₃ (Ester)-~3.9 - 4.1 (s)--
-OCH₂- (Ester)--~4.3 - 4.5 (q)-
-CH₃ (Ester)--~1.3 - 1.5 (t)-
-CONH₂---~5.5 - 7.5 (br s)

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling patterns are indicated in parentheses (s = singlet, t = triplet, q = quartet, br s = broad singlet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AtomThis compoundMethyl 3-ethylisoxazole-5-carboxylateEthyl 3-ethylisoxazole-5-carboxylate3-Ethylisoxazole-5-carboxamide
C=O (Carboxyl/Ester/Amide)~165 - 175~160 - 170~160 - 170~160 - 170
Isoxazole C-3~168 - 172~167 - 171~167 - 171~166 - 170
Isoxazole C-5~158 - 162~157 - 161~157 - 161~156 - 160
Isoxazole C-4~105 - 110~104 - 109~104 - 109~103 - 108
-CH₂- (Ethyl)~20 - 25~20 - 25~20 - 25~20 - 25
-CH₃ (Ethyl)~10 - 15~10 - 15~10 - 15~10 - 15
-OCH₃ (Ester)-~52 - 55--
-OCH₂- (Ester)--~61 - 64-
-CH₃ (Ester)--~14 - 16-

Note: These are predicted chemical shift ranges. Actual values can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMethyl 3-ethylisoxazole-5-carboxylateEthyl 3-ethylisoxazole-5-carboxylate3-Ethylisoxazole-5-carboxamide
O-H stretch (Carboxylic Acid)2500-3300 (broad)---
N-H stretch (Amide)---3100-3500 (two bands)
C-H stretch (Aliphatic)2850-30002850-30002850-30002850-3000
C=O stretch (Carboxylic Acid)1700-1725---
C=O stretch (Ester)-1720-17401720-1740-
C=O stretch (Amide I)---1650-1690
C=N stretch (Isoxazole)1600-16501600-16501600-16501600-1650
C-O stretch (Carboxylic Acid/Ester)1200-13001200-13001200-1300-
N-O stretch (Isoxazole)900-1000900-1000900-1000900-1000
Mass Spectrometry (MS)

Table 4: Predicted Molecular Ion Peaks (m/z)

CompoundMolecular FormulaPredicted [M]⁺ or [M+H]⁺
This compoundC₆H₇NO₃141.04
Methyl 3-ethylisoxazole-5-carboxylateC₇H₉NO₃155.06
Ethyl 3-ethylisoxazole-5-carboxylateC₈H₁₁NO₃169.07
3-Ethylisoxazole-5-carboxamideC₆H₈N₂O₂140.06

Note: The observed molecular ion peak may vary depending on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. Liquid or low-melting solid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, isoxazole derivatives are known to modulate various cellular signaling cascades. For instance, some isoxazole chalcone derivatives have been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[4] Additionally, isoxazole-containing compounds have been investigated as anticancer agents that can induce apoptosis and inhibit key enzymes in oncogenic pathways.[5]

Below is a representative diagram illustrating a potential signaling pathway that could be modulated by isoxazole derivatives, based on their known biological activities.

signaling_pathway extracellular Isoxazole Derivative receptor Cell Surface Receptor extracellular->receptor akt Akt receptor->akt Activation gsk3b GSK3β akt->gsk3b Inhibition beta_catenin β-catenin gsk3b->beta_catenin Phosphorylation (Degradation) nucleus Nucleus beta_catenin->nucleus transcription Gene Transcription nucleus->transcription response Cellular Response transcription->response

Caption: A representative signaling pathway potentially modulated by isoxazole derivatives.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

experimental_workflow synthesis Synthesis of Isoxazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation biological_assay Biological Activity Screening purification->biological_assay nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis biological_assay->data_analysis

Caption: General workflow for the synthesis and analysis of isoxazole derivatives.

References

A Comparative Guide to the Efficacy of Isoxazole-Carboxylic Acid Based Compounds: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide provides an objective comparison of the in vitro and in vivo efficacy of these compounds, with a focus on their antioxidant and anticancer activities. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of their translational potential.

In Vitro vs. In Vivo Efficacy: A Case Study in Antioxidant Activity

A direct comparison of in vitro and in vivo performance is crucial for validating the therapeutic promise of a compound. A study on N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide provides a clear example of this correlation in the context of antioxidant activity.[1]

Quantitative Data Summary
CompoundAssayIn Vitro Efficacy (IC50)Animal ModelIn Vivo Efficacy (Total Antioxidant Capacity - TAC)Reference
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH Radical Scavenging0.45 ± 0.21 µg/mLMale MiceSignificantly increased TAC at 5 mg/kg and 10 mg/kg doses, with the 10 mg/kg dose showing approximately double the TAC of the control group.[1][1]
Trolox (Positive Control)DPPH Radical Scavenging3.10 ± 0.92 µg/mL--[1]
Quercetin (Positive Control)--Male MiceIncreased TAC at 10 mg/kg dose.[1][1]

The data clearly demonstrates that the potent in vitro radical scavenging activity of N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide translates to a significant antioxidant effect in vivo.[1]

Anticancer Potential of Isoxazole Derivatives: In Vitro Insights

Numerous 3-Ethylisoxazole-5-carboxylic acid based compounds and their structural analogs have demonstrated promising anticancer activity in various in vitro models. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines.

In Vitro Anticancer Activity Data
Compound TypeCancer Cell Line(s)In Vitro Efficacy (IC50/GI50)Reference(s)
3,4-isoxazolediamide derivativesHuman erythroleukemic K562Ranging from 18.01 nM to 71.57 nM for the most active compounds.[2][2]
Isoxazole-based carboxamides, ureates, and hydrazonesHuman hepatocellular carcinoma (HepG2)Sub-micromolar concentrations (e.g., 0.69 µM, 0.79 µM, 0.84 µM) for the most potent compounds.[3][3]
Isoxazole-containing chalcones and dihydropyrazolesProstate cancer (PC-3)IC50 values as low as 2 ± 1 µg/mL for a dihydropyrazole derivative.[4][4]
3,4,5-Isoxazole compoundsHuman lung and breast cancer cellsEffective inhibition of cancer cell lines.[5]

While extensive in vitro data exists, comprehensive in vivo efficacy studies for many of these specific anticancer compounds are yet to be published. The promising in vitro results, however, strongly support their further development and evaluation in preclinical animal models.[2][3][4][5]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

In Vitro Antioxidant Assay: DPPH Radical Scavenging
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vivo Antioxidant Assay: Total Antioxidant Capacity (TAC) in Mice
  • Animal Model: Male mice are used for the study.

  • Grouping and Acclimatization: Animals are randomly divided into control and treatment groups and allowed to acclimatize for a period before the experiment.

  • Compound Administration: The test compound (e.g., N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and a positive control (e.g., Quercetin) are administered to the respective treatment groups, typically via intraperitoneal injection, at specified doses. The control group receives the vehicle.

  • Blood Collection: After a defined period following administration, blood samples are collected from the animals.

  • Plasma Separation: Plasma is separated from the blood by centrifugation.

  • TAC Measurement: The Total Antioxidant Capacity of the plasma is determined using a commercial assay kit. This often involves a colorimetric reaction where an antioxidant in the plasma reduces a colored substrate, and the change in absorbance is measured.

  • Data Analysis: The TAC values of the treatment groups are compared to the control group to determine the in vivo antioxidant effect of the compound.[1]

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole-based compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathways and Mechanisms of Action

Isoxazole-based compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Akt/GSK-3β/β-catenin Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Glycogen synthase kinase 3β (GSK-3β) is a downstream target of Akt, and its inhibition can lead to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator involved in cell proliferation. Some isoxazole derivatives have been shown to modulate this pathway.

Akt_GSK3b_B_catenin_Pathway cluster_nucleus Nuclear Events Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits b_catenin_complex β-catenin Degradation Complex GSK3b->b_catenin_complex promotes b_catenin β-catenin b_catenin_complex->b_catenin leads to degradation Nucleus Nucleus b_catenin->Nucleus TCF_LEF TCF/LEF b_catenin->TCF_LEF Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression activates Isoxazole Isoxazole Derivative Isoxazole->Akt modulates

Caption: The Akt/GSK-3β/β-catenin signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer. The canonical pathway involves the degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate target gene expression. Some isoxazole derivatives have been found to inhibit this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression activates NFkB_IkB_complex NF-κB-IκB Complex (Inactive) NFkB_IkB_complex->NFkB releases Isoxazole Isoxazole Derivative Isoxazole->IKK_complex inhibits

Caption: The canonical NF-κB signaling pathway.

Conclusion

This compound based compounds and their analogs represent a versatile and promising class of molecules with demonstrated efficacy in both in vitro and in vivo models. The strong correlation between in vitro antioxidant activity and in vivo performance, as exemplified by N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, underscores the predictive power of initial screening assays. The substantial body of in vitro data on their anticancer effects provides a solid foundation for further preclinical development. A thorough understanding of their mechanisms of action, including the modulation of key signaling pathways like Akt/GSK-3β/β-catenin and NF-κB, will be instrumental in optimizing their therapeutic potential and advancing them toward clinical applications. Future research should focus on bridging the gap between the extensive in vitro anticancer data and comprehensive in vivo efficacy and safety studies to fully realize the promise of this important class of compounds.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Ethylisoxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount to ensuring its safety and efficacy. This guide provides a framework for evaluating the selectivity of 3-ethylisoxazole-5-carboxylic acid derivatives, a class of compounds with burgeoning interest in medicinal chemistry. While specific cross-reactivity data for this particular scaffold is not yet extensively published, this comparison guide outlines the potential off-target interactions based on the known biological activities of the broader isoxazole family and details the experimental methodologies required to rigorously assess selectivity.

The isoxazole motif is a versatile pharmacophore present in a variety of approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This broad activity profile underscores the potential for this compound derivatives to interact with multiple biological targets, making thorough cross-reactivity studies a critical step in their development. Potential off-target interactions could occur within large protein families such as kinases, G-protein coupled receptors (GPCRs), and cyclooxygenase (COX) enzymes, which are known targets of other isoxazole-containing molecules.[4][5]

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear and objective comparison of the cross-reactivity of different this compound derivatives, quantitative data should be summarized in a structured format. The following table provides a template for presenting key selectivity metrics against a panel of potential off-targets.

Derivative IDPrimary Target Affinity (Kᵢ/IC₅₀, nM)Off-Target 1 (e.g., Kinase X) Affinity (Kᵢ/IC₅₀, nM)Off-Target 2 (e.g., GPCR Y) Affinity (Kᵢ/IC₅₀, nM)Off-Target 3 (e.g., COX-2) % Inhibition @ 1µMSelectivity Index (Off-Target 1 / Primary Target)
Compound A
Compound B
Compound C
Reference Cmpd

Caption: Comparative cross-reactivity profile of this compound derivatives.

Mandatory Visualization: Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a generalized workflow for assessing the cross-reactivity of small molecule drug candidates.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Selectivity cluster_in_depth In-depth Profiling Primary_Assay Primary Target Binding Assay Broad_Panel Broad Panel Screening (e.g., Kinase Panel) Primary_Assay->Broad_Panel Identify Hits Dose_Response Dose-Response Assays on Hits Broad_Panel->Dose_Response Confirm Off-Targets Orthogonal_Assays Orthogonal Assays (e.g., Cellular Thermal Shift) Dose_Response->Orthogonal_Assays Validate Interactions Cellular_Assays Cell-Based Functional Assays Orthogonal_Assays->Cellular_Assays Assess Functional Effect In_Vivo_Studies In Vivo Target Engagement Cellular_Assays->In_Vivo_Studies Evaluate In Vivo Relevance

Caption: A generalized workflow for assessing small molecule cross-reactivity.

Experimental Protocols

A critical component of any comparative guide is the detailed methodology behind the data. Below are generalized protocols for key experiments used to assess the cross-reactivity of small molecule inhibitors.

Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to screen for ligand binding to a protein of interest by measuring the change in protein thermal stability.[6]

Objective: To determine the binding of this compound derivatives to a broad panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Test compounds (this compound derivatives) dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Prepare a master mix for each kinase containing the kinase in the assay buffer.

  • Add the test compound to the wells of the PCR plate. Typically, a final concentration of 10 µM is used for single-point screening.

  • Add the kinase master mix to the wells containing the test compound.

  • Prepare a dye solution by diluting the SYPRO Orange stock to 50x in assay buffer. Add the diluted dye to each well to a final concentration of 5x.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal melting protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. A significant shift in Tₘ (ΔTₘ) in the presence of a compound compared to the DMSO control indicates binding.

Competitive Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of the test compound's binding affinity (Kᵢ).[7]

Objective: To determine the binding affinity of this compound derivatives to a panel of GPCRs.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., [³H]-ligand)

  • Test compounds (this compound derivatives) at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, radiolabeled ligand at a concentration close to its Kₔ, and the test compound at various concentrations.

  • To determine non-specific binding, add a saturating concentration of an unlabeled ligand in separate wells. For total binding, add vehicle (e.g., DMSO).

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

By employing these and other orthogonal assays, researchers can build a comprehensive cross-reactivity profile for this compound derivatives, a crucial step towards the development of safe and selective therapeutics.

References

Unveiling the Potential of 3-Ethylisoxazole-5-carboxylic Acid: A Computational Docking Comparison for Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, computational docking studies serve as a powerful tool to predict the binding affinity of small molecules to protein targets, thereby streamlining the identification of potential therapeutic agents. This guide provides a comparative analysis of 3-Ethylisoxazole-5-carboxylic acid and its analogs, focusing on their computationally predicted efficacy as inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation and pain pathways. This analysis is supported by experimental data from published research on structurally related isoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison of Isoxazole Derivatives as COX Inhibitors

To provide a clear comparison, the following table summarizes the experimentally determined inhibitory concentrations (IC50) and computationally predicted binding affinities (docking scores) of various isoxazole derivatives against COX-1 and COX-2. While direct experimental or computational data for this compound is not available in the reviewed literature, the data for its close analogs, particularly those with substitutions at the 3-position of the isoxazole ring, offer a strong predictive framework for its potential activity.

CompoundTargetIC50 (nM)[1]Docking Score (kcal/mol)Reference Compound(s)
Phenyl-isoxazole-carboxylic acid derivative (A13) COX-164Not specified in sourceKetoprofen, Celecoxib
COX-213Not specified in source
Fluoro-phenyl-isoxazole-carboxamide (A8) COX-1>100,000Not specified in source
COX-22,800Not specified in source
Hypothetical this compound COX-2Predicted HighPredicted FavorableBased on SAR of related isoxazole derivatives[2]

Note: The performance of the hypothetical this compound is an educated prediction based on the structure-activity relationships observed in related isoxazole compounds, where substitutions on the isoxazole ring are known to influence COX-2 selectivity and potency.[2]

Experimental Protocols: A Look into the Methodology

The data presented in this guide is benchmarked against established experimental and computational protocols. The following provides a detailed overview of the methodologies typically employed in such studies.

In Vitro COX Inhibition Assay

The inhibitory activity of the isoxazole compounds against COX-1 and COX-2 is typically determined using an in vitro enzyme immunoassay kit.[1] The general steps are as follows:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with the test compound (various concentrations) and heme at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Reaction Termination: The reaction is stopped after a defined period by adding a solution of hydrochloric acid.

  • Prostaglandin Quantification: The amount of prostaglandin F2α produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Molecular Docking Protocol

Computational docking studies are performed to predict the binding mode and affinity of the isoxazole derivatives within the active site of the COX enzymes. A typical workflow is outlined below:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined grid and to score the different binding poses.[4] The scoring function estimates the binding free energy of the protein-ligand complex.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

Visualizing the Molecular Interactions and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for computational docking and a relevant signaling pathway potentially influenced by COX inhibitors.

experimental_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure (e.g., 5KIR for COX-2) PrepareProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepareProtein GridGen Define Grid Box (Active Site) PrepareProtein->GridGen Prepared Protein DrawLigand Draw 2D Structure of This compound ConvertTo3D Convert to 3D and Energy Minimize DrawLigand->ConvertTo3D Docking Perform Docking (e.g., AutoDock Vina) ConvertTo3D->Docking Prepared Ligand GridGen->Docking Analyze Analyze Binding Poses and Docking Scores Docking->Analyze Docking Results Visualize Visualize Interactions (e.g., PyMOL) Analyze->Visualize

Caption: A typical workflow for a computational molecular docking study.

Caption: The Akt/GSK3β/β-catenin signaling pathway, which is implicated in cell survival and proliferation.[5][6][7] COX-2 inhibitors can indirectly influence such pathways by modulating the inflammatory environment.

References

The Untapped Therapeutic Potential of 3-Ethylisoxazole-5-carboxylic Acid Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic promise is perpetual. Among these, the isoxazole core has consistently emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. [1] This guide delves into the therapeutic potential of a specific, yet underexplored subclass: 3-Ethylisoxazole-5-carboxylic acid and its derivatives. Due to a scarcity of direct research on this particular scaffold, this review will draw comparative insights from closely related 3-alkyl and other substituted isoxazole-5-carboxylic acid derivatives to illuminate the potential therapeutic avenues and guide future research.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile backbone for the design of bioactive molecules.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, and antitubercular agents.[1] The carboxylic acid moiety at the 5-position provides a critical handle for forming various derivatives such as esters and amides, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. While much research has focused on 3-methyl and 3-phenyl substituted isoxazoles, the 3-ethyl analogues represent a compelling area for new drug discovery.

Comparative Analysis of Therapeutic Activities

To project the potential of this compound derivatives, we can analyze the biological activities of structurally similar compounds. The primary areas where isoxazole-5-carboxylic acid derivatives have shown significant promise are in the fields of infectious diseases and metabolic disorders.

Antitubercular Activity

A significant body of research points to isoxazole-based compounds as potent antitubercular agents.[2][3] Derivatives of isoxazole-3-carboxylic acid esters have demonstrated submicromolar in vitro activity against replicating Mycobacterium tuberculosis (Mtb) and are also active against non-replicating Mtb, which is crucial for shortening treatment duration.[2] Furthermore, isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been identified as promising antitubercular agents.[4]

Table 1: Antitubercular Activity of Representative Isoxazole Carboxylic Acid Derivatives

Compound ClassSpecific Derivative ExampleTarget/Mechanism of ActionIn Vitro Activity (MIC)Reference
Isoxazole-3-carboxylic acid estersEthyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylateNot specified0.7 µM against replicating Mtb[5]
Isoxazole-5-carboxylic acid methyl ester-based ureas(R)-methyl 5-(3-(3-fluoro-4-(trifluoromethoxy)phenyl)ureido)-3-phenylisoxazole-4-carboxylateNot specified0.25-0.5 µg/mL against drug-resistant Mtb[4]
5-Methylisoxazole-3-carboxamidesN-(4-chlorophenyl)-5-methylisoxazole-3-carboxamideNot specified3.125 µM against Mtb H37Rv[6]

Based on these findings, it is highly probable that this compound amides and esters could also exhibit potent antitubercular activity. The ethyl group at the 3-position may influence the lipophilicity and binding interactions with mycobacterial targets, potentially leading to improved efficacy or a different resistance profile.

Xanthine Oxidase Inhibition

Hyperuricemia, characterized by elevated uric acid levels, is a precursor to gout and is managed by inhibiting the enzyme xanthine oxidase (XO).[7] Several heterocyclic compounds, including isoxazole derivatives, have been investigated as XO inhibitors.[8][9] A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed that these compounds can exhibit potent XO inhibitory activity in the micromolar to submicromolar range.[10]

Table 2: Xanthine Oxidase Inhibitory Activity of Representative Isoxazole Derivatives

Compound ClassSpecific Derivative ExampleIC50 ValueReference
5-Phenylisoxazole-3-carboxylic acids5-(3-cyanophenyl)isoxazole-3-carboxylic acid0.45 µM[8]
N-(1H-indol-5-yl)isoxazole-3-carboxylic acidsN-(1H-indol-5-yl)-5-methylisoxazole-3-carboxylic acid0.13 µM[8]

The structure-activity relationship (SAR) studies in these series suggest that the substituent at the 3-position of the isoxazole ring plays a crucial role in the inhibitory activity.[8] Exploring 3-ethyl derivatives in this context could lead to the discovery of novel and potent XO inhibitors.

Experimental Protocols

While specific protocols for this compound derivatives are not available, general methodologies for the synthesis and biological evaluation of analogous isoxazole carboxylic acids can be adapted.

General Synthesis of 3-Alkylisoxazole-5-carboxylic Acids

A common route for the synthesis of 3-alkylisoxazole-5-carboxylic acids involves the cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis. A plausible synthetic pathway is outlined below.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: Hydrolysis Propanal Propanal Propanal_Oxime Propanal Oxime Propanal->Propanal_Oxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Propanal_Oxime Cycloaddition_Product Ethyl 3-Ethylisoxazole-5-carboxylate Propanal_Oxime->Cycloaddition_Product [3+2] Cycloaddition NCS N-Chlorosuccinimide NCS->Cycloaddition_Product Ethyl_Propynoate Ethyl Propynoate Ethyl_Propynoate->Cycloaddition_Product Final_Product This compound Cycloaddition_Product->Final_Product Saponification NaOH NaOH / H2O NaOH->Final_Product

General synthesis of this compound.

Protocol for Synthesis:

  • Oxime Formation: Propanal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an aqueous or alcoholic solvent to yield propanal oxime. The reaction mixture is typically stirred at room temperature.

  • Nitrile Oxide Formation and Cycloaddition: The propanal oxime is chlorinated using N-chlorosuccinimide (NCS) in a suitable solvent like chloroform or DMF to generate the corresponding hydroximoyl chloride in situ. A base (e.g., triethylamine) is then added to generate the nitrile oxide, which undergoes a [3+2] cycloaddition reaction with ethyl propynoate to yield ethyl 3-ethylisoxazole-5-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid). The final product can be purified by recrystallization.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Detection cluster_3 Result A Prepare serial dilutions of This compound derivatives B Dispense into 96-well plate A->B C Add M. tuberculosis H37Rv suspension B->C D Incubate at 37°C for 7 days C->D E Add Alamar Blue solution D->E F Incubate for 24 hours E->F G Read fluorescence or absorbance F->G H Determine MIC (lowest concentration with no color change) G->H

Workflow for MABA to determine antitubercular activity.

Protocol for MABA:

  • Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Detection: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Result Analysis: The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Future Directions and Conclusion

While the direct exploration of this compound derivatives is in its infancy, the existing literature on analogous compounds provides a strong rationale for their investigation. The synthetic accessibility of this scaffold, coupled with the proven therapeutic potential of the broader isoxazole class, makes it a promising area for drug discovery.

Future research should focus on:

  • Systematic Synthesis: A library of this compound derivatives, including amides and esters with diverse substituents, should be synthesized to explore the structure-activity relationships.

  • Broad Biological Screening: These derivatives should be screened against a wide range of therapeutic targets, with an initial focus on antitubercular and xanthine oxidase inhibitory activities.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

References

Safety Operating Guide

Proper Disposal of 3-Ethylisoxazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethylisoxazole-5-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential hazards. This compound may cause skin and eye irritation, and may also be harmful if inhaled or swallowed.[1][2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release and to ensure that all waste is managed by qualified professionals in accordance with all applicable regulations.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Small Spills and Residue Management

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[1][3]

  • Clean the affected area with an appropriate solvent and collect the cleaning materials as contaminated waste.

Step 3: Container Management

  • For surplus and non-recyclable solutions, contact a licensed professional waste disposal service.[4]

  • Contaminated packaging, including empty containers, should be treated as unused product and disposed of accordingly.[4]

Step 4: Professional Waste Disposal

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][3]

  • A recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Always dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[2]

Important Considerations:

  • Do not dispose of this compound down the drain or in general waste.[5]

  • Consult your institution's EHS department for specific guidance and to ensure compliance with local and national regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-Ethylisoxazole- 5-carboxylic acid waste? check_spill Is it a small spill or residue? start->check_spill collect_spill Sweep up solid, avoiding dust. Place in labeled, sealed container. check_spill->collect_spill Yes is_surplus Is it surplus or non-recyclable solution? check_spill->is_surplus No clean_area Clean spill area. Collect cleaning materials as waste. collect_spill->clean_area package_waste Package in a labeled, sealed container. Treat contaminated packaging as product. clean_area->package_waste is_surplus->package_waste Yes contact_ehs Consult Institutional EHS for specific procedures. package_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company. contact_ehs->licensed_disposal incineration Recommended Disposal: Chemical Incineration licensed_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of 3-Ethylisoxazole-5-carboxylic acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), step-by-step handling instructions, and proper disposal methods. Adherence to these guidelines is paramount to mitigate risks of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory to prevent exposure.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against dust particles and accidental splashes.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.[3]
Body Protection Laboratory coat or chemical-resistant coveralls.[1][2]Shields skin from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.[1][2]Necessary if handling in a poorly ventilated area or if dust generation is unavoidable.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated safety shower and eyewash station are readily accessible and unobstructed.[1][2]

  • Conduct all handling and weighing operations within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Before starting, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Handling and Use:

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.

  • Avoid creating dust.[1][2][4] If the solid is fine, handle it with extra care.

  • When transferring the compound, use a spatula or other appropriate tool to minimize the risk of spillage.

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Keep containers tightly closed when not in use.[1][2]

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.[5]

  • For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste.[1][2]

  • Do not add water to a dry spill unless necessary to prevent dust from becoming airborne.[3]

  • Clean the spill area with a suitable solvent and decontaminate all surfaces.

  • Place all contaminated cleaning materials and PPE into the hazardous waste container.[3]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][4]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If swallowed: Do not induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste.

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed container.[1][2][3]

  • The container must be appropriate for chemical waste and stored in a designated hazardous waste accumulation area.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon emergency_spill Spill Response handle_transfer->emergency_spill emergency_firstaid First Aid handle_transfer->emergency_firstaid cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Ethylisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.